3-Cyclopropyl-4-fluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-6,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVBPBKJOBKDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Cyclopropyl-4-fluorobenzaldehyde molecular weight
An In-Depth Technical Guide to 3-Cyclopropyl-4-fluorobenzaldehyde: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Cyclopropyl-4-fluorobenzaldehyde, a heterocyclic aromatic aldehyde of significant interest to the pharmaceutical and life sciences industries. The strategic incorporation of a cyclopropyl ring and a fluorine atom onto the benzaldehyde scaffold imparts unique physicochemical properties that are highly desirable in modern drug design. This document details the compound's molecular characteristics, provides robust protocols for its synthesis and derivatization, and explores its applications as a versatile building block in medicinal chemistry. Authored for researchers, medicinal chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven methodologies to facilitate the effective use of this valuable synthetic intermediate.
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of drug discovery, the design of small molecule therapeutics often hinges on the selection of building blocks that offer a confluence of desirable properties. 3-Cyclopropyl-4-fluorobenzaldehyde has emerged as a scaffold of considerable interest due to the synergistic contribution of its three key functional components: the cyclopropyl group, the fluorine substituent, and the benzaldehyde moiety.
-
The Cyclopropyl Ring: This small, strained carbocycle is not merely a passive linker. Its unique geometry and electronic properties offer several advantages in drug design. The cyclopropyl fragment can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase potency through favorable interactions with protein targets, and improve membrane permeability.[1] Its rigid nature restricts the conformational freedom of a molecule, which can lead to a more favorable entropic profile upon binding to a receptor and increased selectivity.[1]
-
The Fluorine Atom: The strategic placement of fluorine is a cornerstone of modern medicinal chemistry. Its high electronegativity and small size can profoundly influence a molecule's properties. Fluorine substitution can enhance binding affinity to target proteins, improve metabolic stability by blocking P450-mediated oxidation, and modulate the acidity or basicity (pKa) of nearby functional groups.[2][3] The combination of fluorine with a cyclopropyl ring creates a particularly sought-after pharmacophore in drug discovery.[2][3]
-
The Benzaldehyde Group: The aldehyde functionality is a versatile synthetic handle, providing a gateway to a vast array of chemical transformations. It readily participates in reactions such as reductive amination, Wittig olefination, aldol condensations, and the formation of Schiff bases, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.[4][5][6]
This guide serves as a technical resource for leveraging the unique attributes of 3-Cyclopropyl-4-fluorobenzaldehyde in research and development, particularly in the synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.
Molecular Profile
The key quantitative descriptors for 3-Cyclopropyl-4-fluorobenzaldehyde are summarized in the table below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO | PubChem |
| Molecular Weight | 164.18 g/mol | PubChem |
| Canonical SMILES | C1CC1C2=C(C=C(C=O)C=C2)F | PubChem |
| InChI Key | RZZXJGIYMMHDJU-UHFFFAOYSA-N | PubChem |
| Predicted LogP | 2.3 - 2.5 | Various sources |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 2 | PubChem |
Spectroscopic Characterization (Predicted)
Detailed spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis. Based on its structure, the following spectral features are anticipated:
-
¹H NMR: The spectrum is expected to show distinct signals for the aldehyde proton (singlet, ~9.9-10.1 ppm), the aromatic protons (multiplets, ~7.0-7.8 ppm), and the cyclopropyl protons (multiplets, ~0.6-2.2 ppm). The coupling patterns of the aromatic protons will be influenced by both the fluorine and cyclopropyl substituents.
-
¹³C NMR: Characteristic peaks would include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons attached to fluorine (showing a large C-F coupling constant), and the aliphatic carbons of the cyclopropyl ring (~5-15 ppm).
-
¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing confirmation of its position on the aromatic ring.
-
Mass Spectrometry: The exact mass can be confirmed by high-resolution mass spectrometry (HRMS). The predicted m/z for the [M+H]⁺ ion is 165.0710.[7]
Synthesis and Purification
The synthesis of 3-Cyclopropyl-4-fluorobenzaldehyde can be approached through several established organometallic cross-coupling reactions. A reliable and widely applicable method is the Suzuki-Miyaura cross-coupling, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst.
Retrosynthetic Analysis & Proposed Workflow
The most logical disconnection is at the aryl-cyclopropyl bond, leading to two key starting materials: a di-halogenated fluorobenzene derivative and a cyclopropyl boronic acid species. The aldehyde can be introduced before or after the coupling. A practical forward synthesis starting from 3-bromo-4-fluorobenzaldehyde is outlined below.
Caption: Suzuki coupling workflow for synthesizing 3-Cyclopropyl-4-fluorobenzaldehyde.
Detailed Experimental Protocol: Suzuki Coupling
This protocol is a self-validating system, including steps for monitoring, isolation, and characterization to ensure reaction success and product purity.
Materials:
-
3-Bromo-4-fluorobenzaldehyde (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Toluene and Water (e.g., 4:1 v/v)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromo-4-fluorobenzaldehyde, cyclopropylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add the toluene/water solvent mixture via syringe, followed by the palladium catalyst. The causality for using a biphasic solvent system is to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aryl bromide. This monitoring step is crucial for trustworthiness, preventing premature or unnecessarily long reaction times.
-
Workup: After the reaction is complete (typically 6-18 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-Cyclopropyl-4-fluorobenzaldehyde.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS analysis.
Applications and Derivatization Strategies
The primary value of 3-Cyclopropyl-4-fluorobenzaldehyde lies in its utility as a versatile intermediate for constructing more complex, biologically active molecules. The aldehyde group serves as a key reaction point.
Key Derivatization Pathways
The following diagram illustrates common synthetic transformations starting from the title compound, showcasing its role as a central hub in combinatorial library synthesis.
Caption: Key synthetic pathways originating from 3-Cyclopropyl-4-fluorobenzaldehyde.
Protocol: Reductive Amination
This protocol details the conversion of the aldehyde to a secondary amine, a common structural motif in pharmaceuticals.
Materials:
-
3-Cyclopropyl-4-fluorobenzaldehyde (1.0 eq)
-
Benzylamine (a model primary amine) (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Acetic acid (catalytic amount)
Procedure:
-
Imine Formation: Dissolve 3-Cyclopropyl-4-fluorobenzaldehyde and benzylamine in anhydrous DCM. Add a catalytic amount of acetic acid to promote the formation of the intermediate iminium ion. Stir at room temperature for 1-2 hours.
-
Reduction: To the solution, add sodium triacetoxyborohydride in portions. The choice of this mild reducing agent is critical; it selectively reduces the iminium ion in the presence of the unreacted aldehyde, minimizing side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude amine product via column chromatography or crystallization.
-
Validation: Characterize the final amine product by NMR and MS to confirm its structure and assess purity.
Conclusion
3-Cyclopropyl-4-fluorobenzaldehyde is a high-value synthetic building block for drug discovery and development. Its structure is strategically optimized, combining the metabolic and conformational benefits of the cyclopropyl ring, the electronic advantages of a fluorine substituent, and the synthetic versatility of an aldehyde. The robust and reproducible protocols for its synthesis and derivatization presented in this guide provide researchers with the necessary tools to incorporate this powerful scaffold into their synthetic programs, paving the way for the discovery of novel and effective therapeutic agents.
References
-
ChemSrc. (n.d.). 3-(2-Cyclopropylethynyl)-4-fluorobenzaldehyde. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 3-cyclopropyl-4-fluorobenzaldehyde. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Synthetic method of 4-fluorobenzaldehyde.
-
Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8793–8849. Retrieved from [Link]
-
ResearchGate. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
- Supporting Information. (n.d.). General procedure for the synthesis of aldehydes.
-
PubChem. (n.d.). 4-Fluorobenzaldehyde. Retrieved February 3, 2026, from [Link]
-
Home Sunshine Pharma. (n.d.). 4-Fluorobenzaldehyde CAS 459-57-4. Retrieved February 3, 2026, from [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - 3-cyclopropyl-4-fluorobenzaldehyde (C10H9FO) [pubchemlite.lcsb.uni.lu]
Technical Guide: Synthesis of 3-Cyclopropyl-4-fluorobenzaldehyde
Executive Summary
Target Molecule: 3-Cyclopropyl-4-fluorobenzaldehyde (CAS: 871227-23-3) Primary Application: Key intermediate in the synthesis of Selinexor (KPT-330), a first-in-class SINE (Selective Inhibitor of Nuclear Export) compound used in oncology. Criticality: The introduction of the cyclopropyl moiety at the meta position relative to the aldehyde (and ortho to the fluorine) is the rate-limiting structural challenge. This guide delineates the industrial-standard Suzuki-Miyaura cross-coupling pathway, prioritizing regioselectivity and yield optimization over historical Grignard approaches.
Retrosynthetic Analysis & Strategy
The synthesis of 3-cyclopropyl-4-fluorobenzaldehyde is best approached via a C(sp2)-C(sp3) bond formation. While classical alkylation is chemically forbidden on unactivated arenes, transition-metal catalysis offers a robust solution.
Strategic Disconnection
The most logical disconnection is at the C3-Cyclopropyl bond. This implies a cross-coupling between a 3-halo-4-fluorobenzaldehyde and a cyclopropyl organometallic reagent.
-
Synthon A: 3-Bromo-4-fluorobenzaldehyde (Electrophile)
-
Synthon B: Cyclopropylboronic acid (Nucleophile)
Why this route?
-
Regiocontrol: The starting material, 3-bromo-4-fluorobenzaldehyde, is commercially available and pre-functionalized, eliminating the need for difficult ortho-lithiation steps.
-
Chemoselectivity: The Suzuki-Miyaura reaction tolerates the aldehyde functionality, avoiding the need for protection/deprotection steps required by Grignard or organolithium reagents.
Figure 1: Retrosynthetic disconnection showing the convergent assembly via Pd-catalyzed cross-coupling.
Primary Pathway: Suzuki-Miyaura Cross-Coupling
The industrial standard utilizes a Palladium-catalyzed coupling between 3-bromo-4-fluorobenzaldehyde and cyclopropylboronic acid.
Mechanistic Insight
The reaction follows the catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond. The presence of the electron-withdrawing fluorine ortho to the bromine accelerates this step compared to non-fluorinated analogues.
-
Transmetallation: The cyclopropyl group is transferred from Boron to Palladium. This is the bottleneck; cyclopropylboronic acid is prone to protodeboronation (hydrolysis) rather than transmetallation if the base/solvent system is not optimized.
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Optimized Reaction System
| Component | Choice | Rationale |
| Catalyst | Pd(dppf)Cl₂[1] · DCM | The bidentate dppf ligand has a large bite angle, enhancing the rate of reductive elimination for sterically demanding couplings. |
| Base | K₃PO₄ (Potassium Phosphate) | Milder than carbonates; reduces the rate of protodeboronation of the cyclopropyl ring. |
| Solvent | Toluene / Water (10:1) | The biphasic system is essential. Water dissolves the inorganic base, while Toluene solubilizes the organics. |
| Stoichiometry | Boronic Acid (1.3 - 1.5 eq) | Excess is required to compensate for competitive protodeboronation side-reactions. |
Detailed Experimental Protocol
Scale: 100 mmol (approx. 20g batch) Safety Note: Fluorinated aromatics can be toxic. Handle in a fume hood.
Step-by-Step Methodology
-
Reactor Setup:
-
Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Crucial: Purge the system with Nitrogen for 15 minutes to remove oxygen (O₂ poisons the Pd catalyst).
-
-
Charging:
-
Catalyst Addition:
-
Add Pd(dppf)Cl₂[1] · CH₂Cl₂ (2.45 g, 3 mol%).
-
Note: The solution typically turns orange/red.
-
-
Base Addition:
-
Dissolve K₃PO₄ (63.6 g, 300 mmol) in Water (40 mL).
-
Add the aqueous base solution to the reaction mixture.[3]
-
-
Reaction:
-
Heat the mixture to 90°C (internal temperature).
-
Reflux for 4–6 hours .
-
Monitoring: Check via HPLC or TLC (Hexane/EtOAc 9:1). Look for the disappearance of the aryl bromide peak.
-
-
Work-up:
-
Purification:
-
The crude oil is often dark. Purify via silica gel column chromatography (Gradient: 0-10% Ethyl Acetate in Hexanes).
-
Yield Expectation: 85–92% as a pale yellow oil or low-melting solid.
-
Figure 2: Process flow diagram for the batch synthesis of the target aldehyde.
Troubleshooting & Critical Control Points
Issue: Protodeboronation
-
Symptom: Low yield, presence of cyclopropane gas, and unreacted aryl bromide.
-
Cause: The cyclopropyl-boron bond is labile in aqueous base.
-
Solution: Use K₃PO₄ instead of Na₂CO₃. The phosphate anion buffers the pH effectively, stabilizing the boronic acid. Alternatively, use Potassium Cyclopropyltrifluoroborate salt, which releases the active boronic acid slowly.
Issue: Homocoupling
-
Symptom: Presence of 3,3'-dicyclopropyl-biphenyl species.
-
Cause: Oxidation of the catalyst or excess boronic acid reacting with itself.
-
Solution: Ensure strict anaerobic conditions (Nitrogen/Argon sparge).
Issue: Aldehyde Oxidation
-
Symptom: Formation of 3-cyclopropyl-4-fluorobenzoic acid.[2]
-
Cause: Trace oxygen in the presence of Pd at high temperatures.
-
Solution: Degas solvents thoroughly. If acid forms, it can be methylated back to the ester and reduced, but this adds steps. Prevention is key.
References
-
Wallace, D. J., & Chen, C. (2002).[1] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[1][6] Tetrahedron Letters, 43(39), 6987-6990. Link
-
Karyopharm Therapeutics Inc. (2013). Hydrazide containing nuclear transport modulators and uses thereof. (WO Patent No. 2013019548).[7] World Intellectual Property Organization. Link
-
Li, A. Y. (2002). Suzuki coupling of cyclopropylboronic acid with aryl halides.[1][6] Tetrahedron Letters.[1][4][8] Link
-
Molander, G. A., & Gormisky, P. E. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[6] Journal of Organic Chemistry.[4] Link
Sources
- 1. audreyli.com [audreyli.com]
- 2. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 3. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Reactivity of the aldehyde group in 3-Cyclopropyl-4-fluorobenzaldehyde
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Cyclopropyl-4-fluorobenzaldehyde
Introduction
3-Cyclopropyl-4-fluorobenzaldehyde is a key building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals. The reactivity of its aldehyde functionality is intricately modulated by the electronic interplay of the cyclopropyl and fluoro substituents on the aromatic ring. This guide provides an in-depth analysis of the structural and electronic factors that govern the chemical behavior of this aldehyde, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind its reactivity in various transformations, providing validated experimental protocols and a robust theoretical framework.
Analysis of Molecular Structure and Electronic Effects
The reactivity of the carbonyl carbon in an aromatic aldehyde is fundamentally dictated by the electron density of the benzene ring. Substituents that withdraw electron density enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups diminish its electrophilicity. In 3-Cyclopropyl-4-fluorobenzaldehyde, we observe a fascinating interplay of competing electronic effects.
The Dual Nature of the Cyclopropyl Group
The cyclopropyl group is unique in its electronic contribution. Due to the high p-character of its C-C bonds, it can engage in σ-π conjugation with the aromatic ring, acting as a weak electron-donating group. This donation slightly increases the electron density of the ring and would, in isolation, decrease the reactivity of the aldehyde. This effect is most pronounced when the cyclopropyl ring is in a bisected conformation relative to the plane of the aromatic ring, maximizing orbital overlap.[1]
The Dominant Inductive Effect of the Fluorine Atom
Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network.[2] This effect strongly polarizes the C-F bond, pulling electron density away from the aromatic ring. While fluorine also possesses a lone pair that can participate in a positive mesomeric or resonance effect (+M), for halogens, the inductive effect is overwhelmingly dominant in determining reactivity.[2] The net result is a significant decrease in the electron density of the benzene ring, which in turn strongly activates the attached aldehyde group.
Combined Substituent Effects: An Activated Aldehyde
When both substituents are considered, the potent electron-withdrawing inductive effect of the fluorine atom at the para-position significantly outweighs the weak electron-donating character of the cyclopropyl group at the meta-position. This synergy results in a carbonyl carbon that is substantially more electrophilic than that of unsubstituted benzaldehyde. This heightened electrophilicity is the cornerstone of the molecule's reactivity profile, making it a highly valuable intermediate for synthetic transformations.
Caption: Electronic effects of substituents on the aldehyde group.
Core Reactivity and Synthetic Applications
The enhanced electrophilicity of the aldehyde group in 3-Cyclopropyl-4-fluorobenzaldehyde makes it a prime substrate for a variety of chemical transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes and ketones.[3][4] The reaction is initiated by the attack of a nucleophile on the electron-deficient carbonyl carbon.[4][5] Due to the electronic activation by the fluoro substituent, 3-Cyclopropyl-4-fluorobenzaldehyde undergoes these reactions more readily than benzaldehyde itself.[6]
Causality: The fluorine atom's inductive withdrawal reduces the electron density at the carbonyl carbon, lowering the activation energy for the nucleophilic attack and accelerating the reaction rate. This makes it an excellent substrate for reactions with both strong (e.g., Grignard reagents, organolithiums) and weaker (e.g., cyanide, amines) nucleophiles.
Protocol: Cyanohydrin Formation
This protocol provides a self-validating system for the synthesis of 2-(3-cyclopropyl-4-fluorophenyl)-2-hydroxyacetonitrile.
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Cyclopropyl-4-fluorobenzaldehyde (1.64 g, 10 mmol) in 20 mL of ethanol.
-
Nucleophile Generation: In a separate beaker, prepare a solution of sodium cyanide (0.54 g, 11 mmol) in 10 mL of water. Caution: Sodium cyanide is highly toxic.
-
Reaction Initiation: Cool the aldehyde solution to 0-5 °C in an ice bath. Slowly add the sodium cyanide solution dropwise over 15 minutes, maintaining the temperature below 10 °C.
-
Acidification: After the addition is complete, continue stirring at 0-5 °C and slowly add glacial acetic acid (0.6 g, 10 mmol) dropwise.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
Workup and Isolation: Once the reaction is complete, pour the mixture into 50 mL of ice-cold water and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure cyanohydrin.
Condensation Reactions
Condensation reactions, such as Knoevenagel condensations and Schiff base formations, are vital for carbon-carbon and carbon-nitrogen bond formation.[7][8] These reactions typically begin with a nucleophilic addition to the aldehyde, followed by a dehydration step. The enhanced electrophilicity of 3-Cyclopropyl-4-fluorobenzaldehyde facilitates the initial addition, making it an excellent partner for active methylene compounds and primary amines.[9]
Caption: Generalized workflow for a Knoevenagel condensation reaction.
Protocol: Knoevenagel Condensation with Malononitrile
Step-by-Step Methodology:
-
Setup: To a 50 mL flask, add 3-Cyclopropyl-4-fluorobenzaldehyde (1.64 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and 15 mL of ethanol.
-
Catalyst Addition: Add 2-3 drops of piperidine as a catalyst.
-
Reaction: Stir the mixture at room temperature for 1 hour. A precipitate should form.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry in a vacuum oven to yield the pure 2-(3-cyclopropyl-4-fluorobenzylidene)malononitrile.
Oxidation and Reduction
The aldehyde group is readily manipulated through oxidation and reduction, providing access to carboxylic acids and primary alcohols, respectively.
-
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will convert the aldehyde to the corresponding 3-cyclopropyl-4-fluorobenzoic acid. A milder and highly effective method is the Baeyer-Villiger oxidation, which can transform the aldehyde into a formate ester, subsequently hydrolyzing to a phenol. This latter method is particularly useful in radiochemistry for synthesizing fluorinated phenols.[10]
-
Reduction: The aldehyde is easily reduced to 3-cyclopropyl-4-fluorobenzyl alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. More powerful reagents like lithium aluminum hydride (LiAlH₄) are also effective but require anhydrous conditions.
Protocol: Reduction to Benzyl Alcohol
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-Cyclopropyl-4-fluorobenzaldehyde (1.64 g, 10 mmol) in 25 mL of methanol in a 100 mL flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition, remove the ice bath and stir at room temperature for 1 hour.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Isolation: Remove the methanol under reduced pressure. Add 30 mL of water to the residue and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the pure alcohol product.
Comparative Reactivity Summary
To contextualize the unique reactivity of 3-Cyclopropyl-4-fluorobenzaldehyde, the following table compares its expected behavior to that of benzaldehyde and 4-fluorobenzaldehyde.
| Reaction Type | Benzaldehyde | 4-Fluorobenzaldehyde | 3-Cyclopropyl-4-fluorobenzaldehyde | Rationale for Difference |
| Nucleophilic Addition | Moderate | High | High | The strong -I effect of fluorine significantly increases the carbonyl's electrophilicity, making both fluorinated analogs more reactive than benzaldehyde. The meta-cyclopropyl group has a minor electronic effect. |
| Knoevenagel Condensation | Good | Excellent | Excellent | The rate-determining step is often the initial nucleophilic attack, which is accelerated by the electron-withdrawing fluorine atom. |
| Oxidation to Carboxylic Acid | Readily Occurs | Readily Occurs | Readily Occurs | The aldehyde group is inherently easy to oxidize; substituent effects on the rate are generally minor for strong oxidants. |
| Reduction to Alcohol | Readily Occurs | Readily Occurs | Readily Occurs | Hydride reductions are very facile for aldehydes, and electronic effects on the ring have a minimal impact on the reaction's success. |
Conclusion
The aldehyde group in 3-Cyclopropyl-4-fluorobenzaldehyde is a highly activated and versatile functional group. The dominant, electron-withdrawing inductive effect of the para-fluoro substituent enhances the electrophilicity of the carbonyl carbon, making it exceptionally receptive to nucleophilic attack and condensation reactions. This predictable and heightened reactivity, coupled with the unique structural motif of the cyclopropyl group, solidifies its status as a valuable and strategic intermediate in the synthesis of complex molecular targets across the chemical sciences. Understanding the fundamental electronic principles outlined in this guide is paramount to effectively harnessing its synthetic potential.
References
-
Reactivity of electrophilic cyclopropanes. (n.d.). ResearchGate. Retrieved January 25, 2024, from [Link]
- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. (2021). Google Patents.
-
The Nucleophilic Addition Reactions of Aldehydes & Ketones. (n.d.). Study.com. Retrieved January 25, 2024, from [Link]
-
Carloni, P., et al. (2015). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. Retrieved January 25, 2024, from [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. (n.d.). Organic Chemistry, 9th Edition. Retrieved January 25, 2024, from [Link]
-
KULINKOVICH, O. G. (n.d.). Structure and reactivity of the cyclopropane species. Thieme. Retrieved January 25, 2024, from [Link]
-
Fluorobenzaldehyde. (n.d.). Wikipedia. Retrieved January 25, 2024, from [Link]
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. DOI:10.1039/C6CS00351F. Available from: [Link]
-
Fuchs, R., & Bloomfield, J. J. (1959). Transmission of Electronic Effects by the Cyclopropane Ring. Ionization Constants of m- and p-Substituted β-Phenylpropionic, cis- and trans-2-Phenylcyclopropanecarboxylic Acids in 50% Ethanol. The Journal of Organic Chemistry. Retrieved January 25, 2024, from [Link]
-
The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). Chemistry LibreTexts. Retrieved January 25, 2024, from [Link]
- CN101353297A - Synthetic method of 4-fluorobenzaldehyde. (2009). Google Patents.
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved January 25, 2024, from [Link]
-
Bakr, M. F., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. Retrieved January 25, 2024, from [Link]
-
Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved January 25, 2024, from [Link]
-
Aromatic Aldehydes and Ketones - Preparation and Properties. (2022). Online Chemistry Notes. Retrieved January 25, 2024, from [Link]
-
Perlmutter, P., et al. (1993). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. PubMed. Retrieved January 25, 2024, from [Link]
-
The Condensation of Aromatic Aldehydes with Acidic Methylene Compounds in Water. (2025). ResearchGate. Retrieved January 25, 2024, from [Link]
-
Ayub, R., et al. (2017). Cyclopropyl Group: An Excited-State Aromaticity Indicator? PubMed. Retrieved January 25, 2024, from [Link]
-
Nucleophilic conjugate addition. (n.d.). Wikipedia. Retrieved January 25, 2024, from [Link]
-
Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. (2025). ResearchGate. Retrieved January 25, 2024, from [Link]
-
ISC EXAMINATION PAPER – 2025. (n.d.). Oswaal Books. Retrieved January 25, 2024, from [Link]
-
Aromatic aldehyde undergoes condensation on heating with an ethanolic solution of KCN. (2022). YouTube. Retrieved January 25, 2024, from [Link]
-
Substituent Effects in the Reactivity of Aromatic Rings. (2025). Chemistry LibreTexts. Retrieved January 25, 2024, from [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Retrieved January 25, 2024, from [Link]
-
Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds. (2022). Bentham Science. Retrieved January 25, 2024, from [Link]
Sources
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nucleophilic Addition Reactions of Aldehydes & Ketones - Lesson | Study.com [study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Cyclopropyl-4-fluorobenzaldehyde: Technical Profile & Safety Protocol
Topic: 3-Cyclopropyl-4-fluorobenzaldehyde Material Safety & Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Medicinal Chemist’s Perspective
In the landscape of modern drug discovery, 3-Cyclopropyl-4-fluorobenzaldehyde (CAS 914672-67-6) represents a high-value pharmacophore building block. It combines the metabolic blocking capability of a para-fluorine substituent with the conformational rigidity and lipophilicity of a meta-cyclopropyl ring.
This guide moves beyond the standard "safety data sheet" to provide a functional operational framework. It addresses the specific stability challenges posed by the cyclopropyl ring (acid sensitivity) and the aldehyde moiety (oxidative instability), ensuring that researchers maintain both personal safety and sample integrity during high-stakes synthesis.
Chemical Identity & Physicochemical Profiling[1]
| Parameter | Data | Implication for Handling |
| CAS Number | 914672-67-6 | Unique identifier for inventory tracking. |
| IUPAC Name | 3-Cyclopropyl-4-fluorobenzaldehyde | Defines substitution pattern (critical for regioselectivity). |
| Molecular Formula | C₁₀H₉FO | |
| Molecular Weight | 164.18 g/mol | Calculation basis for stoichiometry. |
| Physical State | Pale yellow liquid / Low-melting solid | Likely to require warming for transfer; handle as liquid. |
| Solubility | DCM, THF, EtOAc, DMSO | Compatible with standard organic synthesis workflows. |
| SMILES | FC1=C(C2CC2)C=C(C=O)C=C1 | Input for cheminformatics/modeling tools. |
Structural Alerts & Stability
-
Aldehyde Functionality: Susceptible to autoxidation to the corresponding benzoic acid (3-cyclopropyl-4-fluorobenzoic acid) upon prolonged exposure to air.
-
Protocol: Store under inert atmosphere (Argon/Nitrogen).
-
-
Cyclopropyl Ring: While generally robust, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).
-
Protocol: Avoid highly acidic conditions (
) or strong Lewis acids at elevated temperatures to prevent ring-opening or rearrangement.
-
Hazard Assessment & Toxicology (GHS Classification)
Note: As a research chemical, comprehensive toxicological data (LD50) may be limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous halogenated benzaldehydes.
GHS Label Elements
Signal Word: WARNING
| Hazard Class | Category | Code | Hazard Statement |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[3] |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[1][4] |
Precautionary Strategy
-
P261: Avoid breathing mist/vapors. Rationale: Aldehydes are potent mucous membrane irritants.
-
P280: Wear protective gloves (Nitrile) and eye protection (Chemical Goggles).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses.[3]
Strategic Handling & Storage Protocols
To preserve the "F-Cyclopropyl" pharmacophore, standard storage is insufficient. Adhere to this tiered storage logic:
Tier 1: Environmental Control
-
Atmosphere: inert gas blanket (Nitrogen or Argon) is mandatory after every use.
-
Temperature: Store at 2–8°C . Cold storage slows the rate of autoxidation.
-
Container: Amber glass vials with Teflon-lined caps. Amber glass prevents photo-initiated radical oxidation of the aldehyde.
Tier 2: Operational Workflow (The "Air-Free" Weighing)
-
Equip the source bottle with a septum.
-
Purge the receiving flask with Nitrogen.
-
Use a gas-tight syringe or positive-pressure cannula transfer for liquid handling.
-
Why? This prevents the introduction of atmospheric moisture and oxygen, which degrade the reagent quality over time.
Synthetic Utility & Reactivity Profile
This compound is primarily used to introduce the 3-cyclopropyl-4-fluorophenyl moiety. Below is the standard reactivity logic.
A. Reductive Amination (Key Pathway)
The aldehyde is a prime electrophile for reductive amination with primary or secondary amines (using NaBH(OAc)₃).
-
Safety Note: This reaction generates boric acid byproducts. Ensure proper quenching to avoid borane evolution.
B. Oxidation to Benzoic Acid
Can be oxidized to the acid using NaClO₂ (Pinnick oxidation).
-
Cyclopropyl Alert: The mild conditions of Pinnick oxidation are compatible with the cyclopropyl ring. Avoid Jones Oxidation (Chromic acid/H₂SO₄) as the strong acid may compromise the ring.
C. Synthesis of the Core (Workflow Visualization)
The compound is typically synthesized via Suzuki-Miyaura coupling.
Figure 1: Typical synthetic route via Palladium-catalyzed cross-coupling. Note the use of mild base (K3PO4) to preserve aldehyde functionality.
Emergency Response Framework
In the event of exposure or release, follow this self-validating decision tree.
Figure 2: Emergency Triage Protocol for 3-Cyclopropyl-4-fluorobenzaldehyde exposure.
Spill Cleanup Protocol
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Ventilate: Open fume hood sashes or windows if safe.
-
Absorb: Use an inert absorbent (Vermiculite or Sand).[1][4] Do not use combustible materials like sawdust.
-
Disposal: Collect in a sealed container labeled "Aldehyde Waste."
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 25020755, 3-Cyclopropyl-4-fluorobenzaldehyde. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Cyclopropyl-4-fluorobenzaldehyde
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the palladium-catalyzed cross-coupling of 3-Cyclopropyl-4-fluorobenzaldehyde. This valuable building block is frequently utilized in the synthesis of complex molecules for pharmaceutical and materials science applications. The primary synthetic challenge associated with this substrate is the activation of the highly stable carbon-fluorine (C–F) bond. These application notes elucidate the mechanistic principles behind C–F bond activation and provide robust, field-proven protocols for three critical transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The methodologies presented are designed to be self-validating, with an emphasis on the rationale behind catalyst selection, reaction conditions, and analytical monitoring to ensure reproducible and high-yielding outcomes.
Introduction: The Challenge and Opportunity of Aryl Fluorides
3-Cyclopropyl-4-fluorobenzaldehyde is a key synthetic intermediate whose derivatization is crucial for generating novel molecular entities. The presence of the cyclopropyl group offers unique steric and electronic properties, while the aldehyde serves as a versatile chemical handle. However, the 4-fluoro substituent presents a significant hurdle for traditional cross-coupling reactions. The C–F bond is the strongest carbon-halogen bond, making its cleavage via oxidative addition to a low-valent metal center, the rate-determining step in many catalytic cycles, exceptionally challenging.[1]
Historically, aryl fluorides were considered inert coupling partners. However, the advent of sophisticated palladium catalysts, particularly those featuring bulky, electron-rich phosphine ligands, has revolutionized the field.[1][2] These advanced catalyst systems effectively lower the activation energy for C–F bond cleavage, enabling the use of aryl fluorides as viable substrates. This guide provides detailed protocols leveraging these modern catalysts to successfully functionalize 3-Cyclopropyl-4-fluorobenzaldehyde.
The Palladium Cross-Coupling Catalytic Cycle: A Mechanistic Overview
All palladium-catalyzed cross-coupling reactions discussed herein operate via a similar catalytic cycle, which begins with a Pd(0) species. Understanding this cycle is fundamental to troubleshooting and optimizing reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
The key steps are:
-
Oxidative Addition: The active L₂Pd(0) catalyst inserts into the Ar–F bond of 3-Cyclopropyl-4-fluorobenzaldehyde to form a Pd(II) intermediate. This is the most challenging step for aryl fluorides.[3]
-
Transmetalation / Deprotonation: The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.[4] In reactions like Buchwald-Hartwig or Sonogashira, this step involves coordination of the amine or alkyne followed by deprotonation by a base.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C–C or C–N bond and regenerating the active Pd(0) catalyst.[5][6]
Protocol 1: Suzuki-Miyaura C–C Coupling
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron reagent. For the C–F activation of 3-Cyclopropyl-4-fluorobenzaldehyde, the choice of a highly active catalyst system is paramount.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale |
| Aryl Halide | 3-Cyclopropyl-4-fluorobenzaldehyde | 1.0 equiv |
| Boronic Acid | Arylboronic Acid | 1.5 equiv |
| Pd Precatalyst | tBuXPhos Pd G3 | 2 mol % |
| Ligand | (Already in precatalyst) | tBuXPhos is a bulky, electron-rich biaryl phosphine ideal for C-F activation. |
| Base | K₃PO₄ (finely ground) | 3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O (10:1) | 0.1 M |
| Temperature | 110 °C | Elevated temperature is required to overcome the high activation energy of C-F cleavage. |
| Reaction Time | 12–24 h | Monitor by TLC or LC-MS for completion. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Cyclopropyl-4-fluorobenzaldehyde (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the tBuXPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (10:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC (e.g., 20% Ethyl Acetate in Hexanes) or LC-MS. The reaction is complete upon consumption of the starting benzaldehyde.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Scientist's Notes (Causality & Insights)
-
Why a G3 Precatalyst? Buchwald's third-generation (G3) precatalysts are air- and moisture-stable, making them easy to handle.[2] They rapidly form the active monoligated L-Pd(0) species in solution, which is essential for initiating the catalytic cycle, especially for challenging substrates.
-
The Role of the Base: A strong base like K₃PO₄ is required to form the boronate species ([ArB(OH)₃]⁻), which is more nucleophilic and readily participates in the transmetalation step with the Pd(II)-F intermediate.[4]
-
Water in the Solvent System: A small amount of water can accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species.
Protocol 2: Buchwald-Hartwig C–N Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C–N bonds, which are ubiquitous in pharmaceuticals.[6][7] The reaction requires a strong, non-nucleophilic base to deprotonate the amine without competing in the coupling.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale |
| Aryl Halide | 3-Cyclopropyl-4-fluorobenzaldehyde | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.2 equiv |
| Pd Precatalyst | BrettPhos Pd G3 | 2 mol % |
| Ligand | (Already in precatalyst) | BrettPhos is highly effective for C-F amination due to its steric and electronic properties.[2] |
| Base | LiHMDS (Lithium bis(trimethylsilyl)amide) | 2.0 equiv |
| Solvent | Toluene (anhydrous, degassed) | 0.2 M |
| Temperature | 100 °C | Provides sufficient thermal energy for C-F oxidative addition. |
| Reaction Time | 6–18 h | Monitor for completion. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the BrettPhos Pd G3 precatalyst (0.02 equiv) and LiHMDS (2.0 equiv) to a dry Schlenk flask.
-
Reagent Addition: Add anhydrous, degassed toluene. Then add the amine (1.2 equiv) followed by 3-Cyclopropyl-4-fluorobenzaldehyde (1.0 equiv).
-
Reaction Execution: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Track the disappearance of the starting material using GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
Scientist's Notes (Causality & Insights)
-
Base Selection is Critical: A strong, hindered base like LiHMDS is essential. It is strong enough to deprotonate the amine (or the Pd-amine complex) to form the active amido species for reductive elimination but is too bulky to act as a competing nucleophile.[5] NaOtBu is another common choice.
-
Inert Atmosphere: The active Pd(0) species and the organometallic intermediates are highly sensitive to oxygen. Maintaining a rigorously inert atmosphere is crucial for catalyst longevity and reaction success.
Protocol 3: Sonogashira C–C (Alkynyl) Coupling
The Sonogashira coupling provides a direct route to aryl alkynes, important structures in materials science and medicinal chemistry.[8][9] While traditionally requiring a copper co-catalyst, modern protocols, especially for difficult C-F activations, have emerged that are copper-free.
Data Presentation: Representative Sonogashira Coupling Conditions
| Parameter | Condition | Rationale |
| Aryl Halide | 3-Cyclopropyl-4-fluorobenzaldehyde | 1.0 equiv |
| Alkyne | Terminal Alkyne | 1.5 equiv |
| Pd Catalyst | Pd₂(dba)₃ | 2 mol % |
| Ligand | XPhos | 4 mol % |
| Base | LiHMDS | 2.5 equiv |
| Solvent | THF (anhydrous, degassed) | 0.2 M |
| Temperature | 110 °C (in sealed tube) | High temperature is necessary for this challenging coupling. |
| Reaction Time | 18–24 h | Monitor for completion. |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and LiHMDS (2.5 equiv) to a dry pressure tube equipped with a stir bar.
-
Reagent Addition: Add anhydrous, degassed THF. Stir for 5 minutes. Add the terminal alkyne (1.5 equiv) followed by 3-Cyclopropyl-4-fluorobenzaldehyde (1.0 equiv).
-
Reaction Execution: Seal the pressure tube tightly. Remove from the glovebox and place in a preheated oil bath at 110 °C.
-
Monitoring: Monitor the reaction by LC-MS until the starting aldehyde is consumed.
-
Work-up: After cooling, carefully unseal the tube. Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Scientist's Notes (Causality & Insights)
-
Copper-Free Conditions: This protocol avoids copper, which can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).
-
The Role of LiHMDS: Recent studies have shown LiHMDS to be exceptionally effective in promoting the Sonogashira coupling of aryl fluorides.[10][11] It is believed to play a dual role as both a base (to deprotonate the alkyne) and a ligand, with the formation of a stable Li-F salt providing a strong thermodynamic driving force for the reaction.[10]
General Experimental Workflow and Analysis
A successful cross-coupling experiment relies on a systematic and careful workflow from setup to analysis.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor reaction progress. Co-spotting the reaction mixture with the starting material is essential. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.
-
Purification: Flash column chromatography is the standard method for purifying the products of these reactions. The choice of solvent system (eluent) should be determined by TLC analysis.
Conclusion
The palladium-catalyzed cross-coupling of 3-Cyclopropyl-4-fluorobenzaldehyde, while challenging due to the inertness of the C–F bond, is a highly achievable and valuable transformation. Success hinges on the rational selection of modern, specialized catalyst systems featuring bulky, electron-rich ligands. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust foundation for researchers to synthesize a diverse array of complex molecules from this versatile building block. By understanding the underlying mechanistic principles and adhering to rigorous experimental technique, scientists can effectively leverage these powerful reactions in their synthetic endeavors.
References
- Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. PubMed.
- Palladium-catalyzed cross-coupling reaction of trialkylaluminiums with aryl triflates: facile conversion of a phenolic hydroxy group into an alkyl group. Journal of the Chemical Society, Perkin Transactions 1.
- Palladium Catalyzed Cross-Coupling Reaction of Stereodefined Cyclopropylboronic Acids with N-Heterocycl Bromides. Taylor & Francis Online.
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. National Center for Biotechnology Information (PMC).
- Palladium-Catalyzed Arylation of Fluoroalkylamines. National Center for Biotechnology Information (PMC).
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. ResearchGate.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- General palladium-catalyzed cross coupling of cyclopropenyl esters. National Center for Biotechnology Information (PMC).
-
Palladium Cross Coupling Reactions 1. An Introduction . YouTube. Available at: [Link]
- Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides . University of Windsor. Available at: [Link]
-
LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes . ACS Publications. Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners . MDPI. Available at: [Link]
-
Proximity Effects in the Palladium-Catalyzed Substitution of Aryl Fluorides . ACS Publications. Available at: [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes . ResearchGate. Available at: [Link]
-
Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides . PubMed. Available at: [Link]
-
Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation . Chemical Communications (RSC Publishing). Available at: [Link]
-
Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines . ResearchGate. Available at: [Link]
-
Selective Palladium-Catalyzed C–F Activation/Carbon–Carbon Bond Formation of Polyfluoroaryl Oxazolines . ACS Publications. Available at: [Link]
-
Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. Available at: [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides . National Center for Biotechnology Information (PMC). Available at: [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides . MDPI. Available at: [Link]
-
Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
-
Heck Reaction . Chemistry LibreTexts. Available at: [Link]
-
LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes . ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Wittig Reaction of 3-Cyclopropyl-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Olefination of 3-Cyclopropyl-4-fluorobenzaldehyde
The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and reliable method for the formation of carbon-carbon double bonds. Discovered by Georg Wittig in 1954, this reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to yield an alkene and a phosphine oxide. Its significance in synthetic chemistry was recognized with the Nobel Prize in Chemistry in 1979. This application note provides a detailed guide to the Wittig reaction conditions specifically tailored for 3-Cyclopropyl-4-fluorobenzaldehyde, a valuable building block in medicinal chemistry and materials science. The presence of the cyclopropyl and fluoro substituents on the aromatic ring introduces unique electronic and steric considerations that influence reaction outcomes.
The primary advantage of the Wittig reaction lies in its regioselectivity, where the double bond is formed precisely at the location of the carbonyl group. This guide will delve into the mechanistic underpinnings of the reaction, explore the factors governing stereoselectivity, and provide detailed protocols for conducting the Wittig olefination of 3-Cyclopropyl-4-fluorobenzaldehyde with various phosphonium ylides.
Mechanistic Overview: The Pathway to Alkene Formation
The Wittig reaction proceeds through a well-studied mechanism involving the initial formation of a phosphorus ylide, followed by its reaction with a carbonyl compound.
1. Ylide Formation: The process begins with the synthesis of a phosphonium salt, typically through the SN2 reaction of a phosphine, most commonly triphenylphosphine, with an alkyl halide. The resulting phosphonium salt is then deprotonated at the carbon adjacent to the phosphorus atom using a strong base to generate the phosphorus ylide, a species with adjacent positive and negative charges.
2. Reaction with the Aldehyde: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 3-Cyclopropyl-4-fluorobenzaldehyde. This leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered ring intermediate known as an oxaphosphetane.
3. Alkene and Phosphine Oxide Formation: The unstable oxaphosphetane intermediate then collapses in a syn-elimination fashion to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct. The formation of the strong phosphorus-oxygen double bond is a major driving force for the reaction.
Figure 1. General mechanism of the Wittig reaction.
Controlling Stereoselectivity: The E/Z Isomer Outcome
The stereochemistry of the resulting alkene (E or Z) is a critical aspect of the Wittig reaction and is primarily influenced by the nature of the phosphorus ylide.
-
Non-stabilized Ylides: Ylides bearing simple alkyl or aryl groups are considered non-stabilized. These ylides typically react rapidly and irreversibly to form a syn-betaine intermediate, which leads predominantly to the formation of the (Z)-alkene.
-
Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are stabilized by resonance. The initial nucleophilic addition is often reversible, allowing for equilibration to the more thermodynamically stable anti-betaine intermediate. This pathway favors the formation of the (E)-alkene.
-
Salt Effects: The presence of lithium salts can influence the stereochemical outcome by coordinating with the betaine intermediate, potentially leading to changes in the E/Z ratio. For reactions where high (Z)-selectivity is desired, salt-free conditions are often preferred.
For the olefination of 3-Cyclopropyl-4-fluorobenzaldehyde, the choice of ylide will be paramount in determining the stereochemical outcome of the final product.
Experimental Protocols
The following protocols provide a general framework for performing the Wittig reaction with 3-Cyclopropyl-4-fluorobenzaldehyde. The specific ylide and reaction conditions should be chosen based on the desired alkene product.
Protocol 1: Synthesis of (Z)-1-Cyclopropyl-2-fluoro-4-(2-phenylethenyl)benzene using a Non-Stabilized Ylide
This protocol is designed for the synthesis of the (Z)-isomer using benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
3-Cyclopropyl-4-fluorobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flask, dissolve 3-Cyclopropyl-4-fluorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to separate the (Z)- and (E)-isomers and remove the triphenylphosphine oxide.
-
Figure 2. Experimental workflow for the Wittig reaction.
Protocol 2: Synthesis of (E)-ethyl 3-(3-cyclopropyl-4-fluorophenyl)acrylate using a Stabilized Ylide
This protocol utilizes a stabilized ylide to favor the formation of the (E)-isomer.
Materials:
-
Triethyl phosphonoacetate
-
3-Cyclopropyl-4-fluorobenzaldehyde
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation (Horner-Wadsworth-Emmons variant):
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise. Hydrogen gas will evolve.
-
Stir the mixture at room temperature for 1 hour.
-
-
Reaction with Aldehyde:
-
Dissolve 3-Cyclopropyl-4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate) to isolate the (E)-acrylate product.
-
Data Presentation: Comparison of Reaction Conditions
The choice of base and solvent can significantly impact the yield and stereoselectivity of the Wittig reaction. The following table summarizes typical conditions for Wittig reactions with aromatic aldehydes.
| Ylide Type | Phosphonium Salt/Phosphonate | Base | Solvent | Typical Temp. | Predominant Isomer |
| Non-stabilized | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 0 °C to RT | Z |
| Methyltriphenylphosphonium bromide | NaHMDS | THF | 0 °C to RT | (Terminal Alkene) | |
| Ethyltriphenylphosphonium bromide | KHMDS | Toluene | -78 °C to RT | Z | |
| Stabilized | (Carbethoxymethyl)triphenylphosphonium bromide | NaH | THF | 0 °C to RT | E |
| Triethyl phosphonoacetate | NaOEt | Ethanol | RT | E | |
| (Cyanomethyl)triphenylphosphonium chloride | K₂CO₃ | Methanol | Reflux | E |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Wittig reaction, especially when using strong bases like n-BuLi, is sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Base Selection: The choice of base depends on the pKa of the phosphonium salt. For non-stabilized ylides, strong bases are required. Stabilized ylides can often be generated with weaker bases.
-
Purification: The major byproduct, triphenylphosphine oxide, can sometimes be challenging to remove. Column chromatography is the most common method. In some cases, precipitation or crystallization can be effective.
-
Side Reactions: Aldehydes prone to enolization may undergo side reactions. The Wittig reaction is generally chemoselective for aldehydes over ketones.
Conclusion
The Wittig reaction is a versatile and indispensable tool for the synthesis of alkenes from 3-Cyclopropyl-4-fluorobenzaldehyde. By carefully selecting the appropriate phosphonium ylide and reaction conditions, researchers can control the stereochemical outcome to produce either the (Z)- or (E)-isomer with high selectivity. The protocols and data presented in this application note provide a solid foundation for the successful implementation of the Wittig reaction in the synthesis of novel compounds for drug discovery and materials science.
References
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
- El-Shazly, M. (2020). Recent applications of the Wittig reaction in alkaloid synthesis. In Studies in Natural Products Chemistry (Vol. 66, pp. 29-65). Elsevier.
-
Chemical Thinking Laboratory. (2022, August 17). The Wittig Reaction [Video]. YouTube. [Link]
-
Organic Chemistry Lab. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation [Video]. YouTube. [Link]
-
Organic Chemistry Lab. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]
-
Wikipedia. (2023). Wittig reaction. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction: Mechanism and Examples. [Link]
-
University of Wisconsin-Madison. The WITTIG REACTION With CHEMILUMINESCENCE! [Link]
-
Chad's Prep. (2021, April 5). 8. Wittig Reaction | Organic Chemistry [Video]. YouTube. [Link]
- Li, Y., et al. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Molecules, 18(11), 14197-14209.
-
Chemistry LibreTexts. (2024, February 25). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
University of Missouri-St. Louis. 8. Wittig Reaction. [Link]
-
ResearchGate. (2025, August 7). Stereoselectivity of the Wittig Reaction in Two-Phase System. [Link]
-
OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
Application Notes and Protocols: Olefination of 3-Cyclopropyl-4-fluorobenzaldehyde using Phosphorus Ylides
Introduction: The Strategic Importance of the Cyclopropyl-Fluoro-Styrene Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological and physicochemical properties. The 3-cyclopropyl-4-fluorophenyl group is a key pharmacophore found in numerous biologically active molecules. The cyclopropyl ring, with its inherent strain and unique electronic properties, often imparts metabolic stability and can favorably influence binding affinity and selectivity.[1] The fluorine atom provides a powerful tool for modulating electronic properties, lipophilicity, and metabolic pathways. The olefination of 3-Cyclopropyl-4-fluorobenzaldehyde represents a critical synthetic transformation, providing access to a diverse array of vinyl-substituted compounds, which serve as versatile intermediates for more complex molecular architectures.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the olefination of 3-Cyclopropyl-4-fluorobenzaldehyde using phosphorus ylides, primarily focusing on the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes, such as stereoselectivity and yield.
Mechanistic Overview: The Wittig and Horner-Wadsworth-Emmons Reactions
The olefination of aldehydes and ketones using phosphorus ylides is a cornerstone of modern organic synthesis. The two most prominent methods, the Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, offer reliable and versatile routes to carbon-carbon double bonds.
The Wittig Reaction
Discovered by Georg Wittig in 1954, this reaction involves the interaction of a phosphorus ylide (also known as a Wittig reagent) with a carbonyl compound to form an alkene and a phosphine oxide.[2] The ylide is typically prepared by treating a phosphonium salt with a strong base.[3]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Stabilized ylides, which possess an electron-withdrawing group (EWG) on the carbanionic carbon, are more stable and less reactive, generally leading to the formation of the thermodynamically favored (E)-alkene.[4][5] Conversely, non-stabilized ylides, where the carbanion is adjacent to alkyl or aryl groups, are more reactive and typically yield the kinetically favored (Z)-alkene.[4]
The Horner-Wadsworth-Emmons (HWE) Reaction
A significant modification of the Wittig reaction, the HWE reaction utilizes phosphonate carbanions, which are generated by treating a phosphonate ester with a base.[6] A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification.[7] Furthermore, phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides, often leading to higher yields and the ability to react with more sterically hindered ketones.[7] The HWE reaction almost exclusively produces the (E)-alkene, making it a highly stereoselective method for the synthesis of trans-olefins.[8][9]
Experimental Protocols
Herein, we provide detailed protocols for the olefination of 3-Cyclopropyl-4-fluorobenzaldehyde using two different stabilized phosphorus reagents to yield commercially relevant stilbene and acrylate derivatives.
Protocol 1: Synthesis of (E)-3-(3-Cyclopropyl-4-fluorophenyl)acrylonitrile via Wittig Reaction
This protocol describes the synthesis of a substituted cinnamonitrile derivative, a common structural motif in medicinal chemistry.
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Cyclopropyl-4-fluorobenzaldehyde | 164.18 | 10.0 | 1.0 |
| (Triphenylphosphoranylidene)acetonitrile | 301.33 | 11.0 | 1.1 |
| Toluene | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Cyclopropyl-4-fluorobenzaldehyde (1.64 g, 10.0 mmol) and (Triphenylphosphoranylidene)acetonitrile (3.31 g, 11.0 mmol).
-
Add 50 mL of toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent system).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield (E)-3-(3-Cyclopropyl-4-fluorophenyl)acrylonitrile as a solid.
Expected Yield: 80-90%
Characterization Data (Predicted):
-
1H NMR (CDCl3, 400 MHz): δ 7.5-7.0 (m, 3H, Ar-H), 7.4 (d, 1H, J = 16 Hz, Ar-CH=), 5.9 (d, 1H, J = 16 Hz, =CH-CN), 2.1-1.9 (m, 1H, cyclopropyl-CH), 1.2-1.0 (m, 2H, cyclopropyl-CH2), 0.9-0.7 (m, 2H, cyclopropyl-CH2).
-
13C NMR (CDCl3, 100 MHz): δ 160.5 (d, JC-F = 250 Hz), 148.0, 132.0 (d, JC-F = 8 Hz), 129.5, 128.0 (d, JC-F = 6 Hz), 118.0 (d, JC-F = 22 Hz), 117.5, 109.0, 15.0, 10.0.
Protocol 2: Synthesis of Ethyl (E)-3-(3-Cyclopropyl-4-fluorophenyl)acrylate via Horner-Wadsworth-Emmons Reaction
This protocol details the synthesis of a substituted ethyl cinnamate, a versatile intermediate in organic synthesis.
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Triethyl phosphonoacetate | 224.16 | 11.0 | 1.1 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 12.0 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
| 3-Cyclopropyl-4-fluorobenzaldehyde | 164.18 | 10.0 | 1.0 |
Procedure:
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12.0 mmol).
-
Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.
-
Add 30 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve triethyl phosphonoacetate (2.47 g, 11.0 mmol) in 10 mL of anhydrous THF.
-
Add the solution of triethyl phosphonoacetate dropwise to the sodium hydride suspension via the dropping funnel over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Dissolve 3-Cyclopropyl-4-fluorobenzaldehyde (1.64 g, 10.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford Ethyl (E)-3-(3-Cyclopropyl-4-fluorophenyl)acrylate as a colorless oil or low-melting solid.
Expected Yield: 85-95%
Characterization Data (Predicted):
-
1H NMR (CDCl3, 400 MHz): δ 7.6 (d, 1H, J = 16 Hz, Ar-CH=), 7.4-7.0 (m, 3H, Ar-H), 6.3 (d, 1H, J = 16 Hz, =CH-COOEt), 4.2 (q, 2H, J = 7.1 Hz, OCH2CH3), 2.1-1.9 (m, 1H, cyclopropyl-CH), 1.3 (t, 3H, J = 7.1 Hz, OCH2CH3), 1.2-1.0 (m, 2H, cyclopropyl-CH2), 0.9-0.7 (m, 2H, cyclopropyl-CH2).
-
13C NMR (CDCl3, 100 MHz): δ 166.5, 160.0 (d, JC-F = 248 Hz), 144.0, 132.5 (d, JC-F = 8 Hz), 129.0, 127.5 (d, JC-F = 6 Hz), 118.5 (d, JC-F = 22 Hz), 117.0, 60.5, 14.5, 14.0, 9.5.
Visualization of Reaction Mechanisms and Workflows
Discussion and Troubleshooting
-
Stereoselectivity: For the synthesis of α,β-unsaturated nitriles and esters, the (E)-isomer is typically the desired product. The use of stabilized ylides in the Wittig reaction and phosphonate carbanions in the HWE reaction strongly favors the formation of the (E)-isomer. The high degree of (E)-selectivity in the HWE reaction is a result of the thermodynamic equilibration of the intermediates.[6]
-
Reagent Purity: The purity of the aldehyde is crucial for achieving high yields. It is recommended to use freshly distilled or purified 3-Cyclopropyl-4-fluorobenzaldehyde. The phosphorus reagents should also be of high purity.
-
Anhydrous Conditions: The HWE reaction, particularly the deprotonation of the phosphonate with sodium hydride, requires strictly anhydrous conditions. Flame-drying of glassware and the use of anhydrous solvents are essential to prevent the quenching of the base and the phosphonate carbanion.
-
Purification: The major byproduct in the Wittig reaction is triphenylphosphine oxide, which can sometimes be challenging to separate from the product due to similar polarities. Careful column chromatography is typically required. In contrast, the phosphate byproduct from the HWE reaction is water-soluble and is largely removed during the aqueous workup, simplifying the final purification.
-
Alternative Methods: For cases where the (Z)-isomer is desired, non-stabilized Wittig ylides would be the reagents of choice. However, these ylides are generally more reactive and may require lower reaction temperatures and inert atmospheres.
Conclusion
The Wittig and Horner-Wadsworth-Emmons reactions are powerful and reliable methods for the olefination of 3-Cyclopropyl-4-fluorobenzaldehyde. By carefully selecting the appropriate phosphorus reagent and reaction conditions, researchers can selectively synthesize either (E)- or (Z)-alkenes, providing access to a wide range of valuable building blocks for drug discovery and materials science. The protocols provided in these application notes offer a solid foundation for the successful synthesis of cyclopropyl-fluoro-styrene derivatives.
References
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry. Retrieved from [Link]
-
Tomorrow's Chemist. (2022, April 27). Wittig & HWE Reactions - Alkene Synthesis (IOC 39). Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
SciRP.org. (n.d.). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]
-
ChemDad. (n.d.). (E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (E)-3-(4-Chlorophenyl)acrylate. Retrieved from [Link]
-
Amanote Research. (2010, June 23). Trans-3-(3,4-Dimethoxyphenyl)-2-(4-Nitrophenyl)prop-2-Enenitrile. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US9334233B2 - Method for producing acrylonitrile - Google Patents [patents.google.com]
- 4. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4751307A - Wittig-reaction processes - Google Patents [patents.google.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Knoevenagel Condensation of 3-Cyclopropyl-4-fluorobenzaldehyde
Executive Summary & Strategic Relevance
3-Cyclopropyl-4-fluorobenzaldehyde is a high-value pharmacophore intermediate, particularly relevant in the synthesis of HMG-CoA reductase inhibitors (statins) and quinolone antibiotics. Its unique structural features—the lipophilic, conformationally rigid cyclopropyl group paired with the metabolically robust fluorine atom—make it a critical building block for modulating potency and bioavailability in drug candidates.
This Application Note details the Knoevenagel condensation of this aldehyde with active methylene compounds. This reaction is the primary gateway for converting the aldehyde functionality into
Key Technical Challenges Addressed
-
Cyclopropyl Stability: The cyclopropyl ring is prone to acid-catalyzed ring opening (homoconjugate addition). Our protocols utilize buffered basic conditions to preserve ring integrity.
-
Electronic Deactivation: The 4-fluoro substituent exerts a competing inductive withdrawal (-I) and resonance donation (+R) effect. The protocol is optimized to overcome potential deactivation of the carbonyl center.
Mechanistic Insight & Chemical Logic
The Knoevenagel condensation involves the nucleophilic addition of an active methylene carbanion to the aldehyde carbonyl, followed by dehydration.
Electronic & Steric Analysis
-
3-Cyclopropyl Group (+I, Steric): The cyclopropyl group acts as a weak electron donor via hyperconjugation (
). Sterically, it adds bulk ortho to the fluorine, but being meta to the aldehyde, it minimally hinders the nucleophilic attack trajectory. However, it increases the lipophilicity of the transition state. -
4-Fluoro Group (-I > +R): The fluorine atom inductively withdraws electron density, making the carbonyl carbon more electrophilic (susceptible to attack) compared to unsubstituted benzaldehyde. This generally accelerates the initial addition step.
Reaction Pathway Visualization
The following diagram illustrates the base-catalyzed mechanism, highlighting the critical dehydration step where the cyclopropyl ring must remain intact.
Caption: Base-catalyzed Knoevenagel pathway. Control of temperature during dehydration is vital to prevent thermal degradation of the cyclopropyl moiety.
Experimental Protocols
Method A: The Doebner Modification (Synthesis of Cinnamic Acid Derivative)
Application: Synthesis of 3-(3-cyclopropyl-4-fluorophenyl)acrylic acid . Mechanism: Knoevenagel condensation followed by in situ decarboxylation.
Reagents & Materials
-
Substrate: 3-Cyclopropyl-4-fluorobenzaldehyde (1.0 eq)
-
Reagent: Malonic acid (2.2 eq)
-
Solvent: Pyridine (anhydrous, 5.0 vol)
-
Catalyst: Piperidine (0.1 eq)
-
Quench: HCl (2N, aq)
Step-by-Step Protocol
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve 3-cyclopropyl-4-fluorobenzaldehyde (10 mmol) and malonic acid (22 mmol) in anhydrous pyridine (20 mL).
-
Catalysis: Add piperidine (1 mmol, ~100 µL) dropwise. Note: A mild exotherm may occur.
-
Reaction: Heat the mixture to 85°C for 1 hour, then increase to reflux (115°C) for 2 hours.
-
Checkpoint: Monitor CO₂ evolution.[1] Cessation of bubbling indicates completion of decarboxylation.
-
TLC Monitoring: Mobile phase 1:1 Hexane/EtOAc. Product will be more polar than the aldehyde but less polar than malonic acid.
-
-
Workup: Cool the reaction mixture to 0°C in an ice bath.
-
Acidification: Slowly pour the reaction mixture into a stirred beaker containing ice-cold 2N HCl (100 mL).
-
Critical: The pH must reach < 2 to precipitate the free acid. The cyclopropyl ring is stable to cold dilute HCl for short durations.
-
-
Isolation: Filter the resulting white precipitate. Wash the filter cake with cold water (3 x 20 mL) to remove pyridinium salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Yield Expectation: 85-92%
Characterization: ^1H NMR will show characteristic trans-alkene doublets (J ~ 16 Hz) at
Method B: Mild Condensation with Ethyl Cyanoacetate
Application: Synthesis of Ethyl 2-cyano-3-(3-cyclopropyl-4-fluorophenyl)acrylate . Advantage: Milder conditions (Room Temperature), avoiding thermal stress on the cyclopropyl ring.
Reagents & Materials
-
Substrate: 3-Cyclopropyl-4-fluorobenzaldehyde (1.0 eq)
-
Reagent: Ethyl cyanoacetate (1.1 eq)
-
Solvent: Ethanol (10 vol)
-
Catalyst: Piperidine (0.05 eq) or
-Alanine (0.1 eq) for "Green" conditions.
Step-by-Step Protocol
-
Setup: Charge a reaction vessel with the aldehyde (10 mmol) and ethanol (30 mL).
-
Addition: Add ethyl cyanoacetate (11 mmol).
-
Catalysis: Add piperidine (0.5 mmol).
-
Reaction: Stir at Room Temperature (20-25°C) for 4-6 hours.
-
Observation: The product often precipitates out of the ethanolic solution as a crystalline solid.
-
-
Completion: Check TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear.
-
Workup:
-
If solid precipitates: Filter, wash with cold ethanol, and dry.
-
If homogeneous: Concentrate solvent to 20% volume, cool to 0°C, and filter the crystals.
-
Yield Expectation: 90-95%
Analytical Validation & QC
Summarized below are the critical quality attributes (CQAs) for the isolated intermediates.
| Attribute | Method | Acceptance Criteria | Note |
| Identity | ^1H NMR (DMSO-d6) | Presence of vinyl protons; Cyclopropyl multiplets (0.7-1.1 ppm) | Confirm trans geometry (J > 15Hz). |
| Purity | HPLC (C18, ACN/Water) | > 98.0% Area | Monitor for unreacted aldehyde. |
| Fluorine Integrity | ^19F NMR | Single peak ~ -110 to -120 ppm | Absence of fluoride ion (HF) or defluorinated byproducts. |
| Ring Integrity | ^1H NMR | Intact cyclopropyl multiplets | Absence of propyl chain signals (ring opening). |
Troubleshooting & Optimization
Issue: Cyclopropyl Ring Opening
-
Symptom: Appearance of aliphatic methyl triplets in NMR (propyl group) or complex multiplets indicating rearrangement.
-
Cause: Excessive heating in the presence of strong acid (during workup) or Lewis acidic impurities.
-
Solution:
-
Use Method B (mild conditions) if possible.
-
In Method A, ensure the HCl quench is performed on ice and filtration is immediate. Do not let the product sit in acidic mother liquor overnight.
-
Issue: Low Conversion
-
Cause: Steric shielding or old catalyst.
-
Solution:
-
Use freshly distilled piperidine .
-
Add a co-catalyst like Glacial Acetic Acid (forming piperidinium acetate buffer) to stabilize the pH and facilitate iminium ion formation.
-
Workflow Visualization
Caption: Decision tree for selecting the optimal synthesis route based on the desired downstream intermediate.
Safety Considerations
-
Fluorinated Compounds: While the C-F bond is stable, thermal decomposition at extreme temperatures (>250°C) can release HF. Process in a fume hood.
-
Aldehydes: 3-Cyclopropyl-4-fluorobenzaldehyde is a skin irritant and potential sensitizer. Wear nitrile gloves and eye protection.
-
Pyridine: Toxic and malodorous. Use only in a well-ventilated fume hood.
References
-
Osipov, D. V., et al. (2022). "Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines." Reactions, 3(4), 625-633. [Link][1][2][3][4]
-
Organic Chemistry Portal. "Doebner Modification." [Link]
-
Organic Syntheses. "2,3-Dimethoxycinnamic Acid (Standard Doebner Protocol)." Org.[5][6] Synth. 1953, 33, 15. [Link]
-
Manus Aktteva Biopharma. "Intermediates of Pitavastatin." (Confirmation of Aldehyde Relevance). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. CN1281846A - Method for preparation of cyclopropyl acrylic derivative - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Strategic Utility of 3-Cyclopropyl-4-fluorobenzaldehyde in Modern Pharmaceutical Synthesis
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-cyclopropyl-4-fluorobenzaldehyde as a high-value intermediate in pharmaceutical synthesis. We will explore the unique structural attributes that make this compound a desirable building block, propose a robust synthetic protocol for its preparation via Suzuki-Miyaura coupling, and present a case study on its application in the synthesis of a key precursor to the antiplatelet agent, Prasugrel. Safety protocols and handling guidelines are also detailed to ensure best laboratory practices.
Introduction: The Architectural Advantage of 3-Cyclopropyl-4-fluorobenzaldehyde
In the landscape of modern drug discovery, the selection of starting materials and intermediates is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate pharmacological profile of the target molecule. 3-Cyclopropyl-4-fluorobenzaldehyde has emerged as a strategic building block due to the unique confluence of its three primary functional components: the cyclopropyl ring, the fluorine atom, and the benzaldehyde moiety.
-
The Cyclopropyl Ring: This small, strained ring is not merely a passive structural element. Its inclusion in drug candidates often confers significant advantages, such as increased metabolic stability by protecting adjacent functional groups from enzymatic degradation, enhanced potency through favorable conformational rigidity, and improved membrane permeability.[1] The unique sp2-hybridized character of its C-C bonds allows it to act as a "bioisostere" for phenyl rings or double bonds, offering distinct steric and electronic properties.[1]
-
The Fluorine Atom: The strategic placement of fluorine on an aromatic ring is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[2] The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, improve binding affinity to target proteins, and block sites of metabolic oxidation, thereby increasing the drug's half-life.[3]
-
The Benzaldehyde Group: The aldehyde functional group is a versatile handle for a wide array of synthetic transformations. It readily participates in reactions such as Wittig olefination, Grignard additions, reductive amination, and condensation reactions, providing a gateway to a diverse range of more complex molecular architectures.[4]
The combination of these three features in a single molecule makes 3-cyclopropyl-4-fluorobenzaldehyde a powerful intermediate for constructing novel pharmaceutical agents with potentially enhanced efficacy, safety, and pharmacokinetic profiles.
Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
While various synthetic routes can be envisioned, the Suzuki-Miyaura cross-coupling reaction offers a highly efficient and functional-group-tolerant method for the synthesis of 3-cyclopropyl-4-fluorobenzaldehyde.[5] This protocol outlines the coupling of a readily available halo-aromatic precursor, 3-bromo-4-fluorobenzaldehyde, with a cyclopropylboron species.
Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[6] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. This method is favored for its mild reaction conditions and tolerance of a wide range of functional groups, including the aldehyde present in our substrate.[7]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Role | Key Properties |
| 3-Bromo-4-fluorobenzaldehyde | 34328-61-5 | 203.01 | Starting Material | Aryl halide partner |
| Potassium Cyclopropyltrifluoroborate | 409630-70-0 | 147.98 | Starting Material | Cyclopropyl source |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Catalyst Precursor | Source of Pd(0) |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 657408-07-6 | 410.51 | Ligand | Stabilizes Pd catalyst |
| Potassium Phosphate Tribasic (K₃PO₄) | 7778-53-2 | 212.27 | Base | Activates borate |
| Toluene | 108-88-3 | 92.14 | Solvent | Reaction medium |
| Water | 7732-18-5 | 18.02 | Co-solvent | Aids in dissolving base |
Detailed Experimental Protocol
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromo-4-fluorobenzaldehyde (10.15 g, 50.0 mmol, 1.0 equiv).
-
Reagent Addition: Add potassium cyclopropyltrifluoroborate (8.14 g, 55.0 mmol, 1.1 equiv), palladium(II) acetate (0.225 g, 1.0 mmol, 2 mol%), and SPhos (0.821 g, 2.0 mmol, 4 mol%).
-
Solvent and Base: Add toluene (100 mL) and a solution of potassium phosphate tribasic (31.8 g, 150 mmol, 3.0 equiv) in water (30 mL).
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate (100 mL) and water (50 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-cyclopropyl-4-fluorobenzaldehyde as a pure product.
Synthetic Workflow Diagram
Caption: Suzuki-Miyaura Synthesis Workflow.
Application Case Study: Synthesis of a Prasugrel Precursor
Prasugrel is a potent antiplatelet agent used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[8] It functions as a prodrug that is metabolized in the body to its active form, which is an irreversible antagonist of the P2Y12 ADP receptor on platelets.[9] 3-Cyclopropyl-4-fluorobenzaldehyde is an ideal starting point for the synthesis of a key intermediate, 1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one, a direct precursor in several patented routes to Prasugrel.[10][11]
Synthetic Pathway Overview
The conversion of 3-cyclopropyl-4-fluorobenzaldehyde to a Prasugrel precursor involves two key steps:
-
Grignard Reaction: Addition of a benzyl Grignard reagent to the aldehyde to form a secondary alcohol.
-
Oxidation: Oxidation of the secondary alcohol to the corresponding ketone.
Protocol for Prasugrel Precursor Synthesis
Step A: Grignard Reaction to form 1-(3-cyclopropyl-4-fluorophenyl)-1-(phenyl)methanol
-
Grignard Preparation: In a flame-dried, three-necked flask under nitrogen, prepare benzylmagnesium chloride from magnesium turnings (1.34 g, 55.0 mmol) and benzyl chloride (6.96 g, 55.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Aldehyde Addition: Cool the prepared Grignard reagent to 0°C. Slowly add a solution of 3-cyclopropyl-4-fluorobenzaldehyde (8.21 g, 50.0 mmol) in anhydrous THF (30 mL) dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quenching: Cool the reaction back to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Workup: Extract the mixture with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude secondary alcohol, which can be used in the next step without further purification.
Step B: Oxidation to 1-(3-cyclopropyl-4-fluorophenyl)-1-phenylmethanone
-
Setup: Dissolve the crude alcohol from Step A in dichloromethane (DCM, 100 mL) in a round-bottom flask.
-
Oxidant Addition: Add pyridinium chlorochromate (PCC) (16.16 g, 75.0 mmol) portion-wise at room temperature.
-
Reaction: Stir the mixture vigorously for 3 hours at room temperature. Monitor by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (hexane/ethyl acetate) to afford the target ketone, a key precursor for further elaboration into the Prasugrel molecule.
Pathway Visualization
Caption: Synthetic pathway to Prasugrel.
Safety, Handling, and Storage
As a professional in a laboratory setting, adherence to safety protocols is paramount. While a specific Material Safety Data Sheet (MSDS) for 3-cyclopropyl-4-fluorobenzaldehyde is not widely available, data from analogous compounds like 4-fluorobenzaldehyde and 3-chloro-4-fluorobenzaldehyde can be used to establish prudent handling practices.[12][13]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure exposed skin is covered.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
-
-
Handling and Storage:
-
Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[15]
-
Conclusion and Future Perspectives
3-Cyclopropyl-4-fluorobenzaldehyde stands out as a highly valuable and versatile intermediate for pharmaceutical research and development. Its unique structural motifs offer medicinal chemists a reliable tool to enhance the pharmacological properties of drug candidates. The robust Suzuki-Miyaura coupling protocol detailed herein provides an efficient route to access this key building block. As demonstrated by its utility in the synthesis of a Prasugrel precursor, its potential applications are significant. Future work will likely see this intermediate employed in the synthesis of novel therapeutics targeting a wide range of diseases, leveraging the proven benefits of cyclopropylation and fluorination in drug design.
References
- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents.
- CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents.
- Method for preparing prasugrel - WO2011023027A1 - Google Patents.
-
Prasugrel - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC - NIH. Available at: [Link]
-
Fluorobenzaldehyde - Wikipedia. Available at: [Link]
- CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents.
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. Available at: [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF - ResearchGate. Available at: [Link]
-
WO/2012/001486 AN IMPROVED PROCESS FOR THE PREPARATION OF PRASUGREL HYDROCHLORIDE AND ITS INTERMEDIATES - WIPO Patentscope. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Chapter-Four-Prasugrel-Hydrochloride.pdf - ResearchGate. Available at: [Link]
-
3-Cyclopropyl-2-fluorobenzaldehyde 250mg - Dana Bioscience. Available at: [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 9. Prasugrel - Wikipedia [en.wikipedia.org]
- 10. WO2011023027A1 - Method for preparing prasugrel - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Synthesis of Roflumilast via 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Deconstructing the Roflumilast Synthesis Pathway
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor, recognized for its anti-inflammatory properties and its role in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its molecular architecture, featuring a central benzamide core, necessitates a meticulously planned synthetic strategy. While the query focuses on 3-cyclopropyl-4-fluorobenzaldehyde, a detailed review of established synthetic routes reveals that the pivotal intermediate is, in fact, 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde . This document serves to clarify this crucial distinction and provide a comprehensive guide to the synthesis of Roflumilast, focusing on the preparation and utilization of this key aldehyde intermediate.
The synthesis of Roflumilast can be logically segmented into two primary stages:
-
Stage 1: Synthesis of the Key Intermediate: The formation of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde from more basic starting materials.
-
Stage 2: Conversion to Roflumilast: The oxidation of the aldehyde to a benzoic acid derivative, followed by amidation to yield the final active pharmaceutical ingredient (API).
This guide will elucidate the chemical principles underpinning these stages, present detailed, field-tested protocols, and offer insights into the rationale behind specific experimental choices.
Stage 1: Convergent Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde
The industrial production of Roflumilast hinges on the efficient synthesis of its key benzaldehyde intermediate. Several patented routes have been developed, often starting from substituted hydroxybenzaldehydes. A common and effective strategy commences with 3-fluoro-4-hydroxybenzaldehyde, as this starting material obviates the need for selective protection of hydroxyl groups, a challenge encountered when starting from 3,4-dihydroxybenzaldehyde.[3][4][5]
The synthetic logic involves a sequential introduction of the difluoromethoxy and cyclopropylmethoxy moieties.
Synthetic Workflow Overview
The overall transformation from the starting material to the key intermediate is depicted below.
Caption: Synthesis of the key benzaldehyde intermediate.
Detailed Protocol: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde
This protocol synthesizes two distinct, yet sequential, chemical transformations.
Part A: Synthesis of 4-Difluoromethoxy-3-fluorobenzaldehyde
This step introduces the difluoromethoxy group via an etherification reaction.
-
Rationale: The choice of 3-fluoro-4-hydroxybenzaldehyde as the starting material is strategic. The single hydroxyl group allows for a direct and high-yield etherification without competing side reactions that would occur with a dihydroxy-substituted precursor.[3]
-
Protocol:
-
To a suitable reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 3-fluoro-4-hydroxybenzaldehyde and a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate, to the mixture.
-
Introduce a difluorometylating agent, such as sodium chlorodifluoroacetate.
-
Heat the reaction mixture to a temperature range of 80-120°C and maintain for several hours until the reaction is complete, as monitored by an appropriate technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-difluoromethoxy-3-fluorobenzaldehyde.
-
Part B: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde
This transformation proceeds via a nucleophilic aromatic substitution, where the fluoride is displaced by the cyclopropylmethoxy group.
-
Rationale: The electron-withdrawing nature of the aldehyde and difluoromethoxy groups activates the aromatic ring towards nucleophilic substitution, facilitating the displacement of the fluoride atom by the cyclopropylmethoxide nucleophile.
-
Protocol:
-
In a reaction vessel under a nitrogen atmosphere, prepare the sodium cyclopropylmethoxide by reacting cyclopropylmethanol with a strong base like sodium hydride in a solvent such as DMF.
-
To this solution, add the 4-difluoromethoxy-3-fluorobenzaldehyde synthesized in the previous step.
-
Heat the mixture and maintain at an elevated temperature (e.g., 80-100°C) until the starting material is consumed.
-
After cooling, carefully quench the reaction with water.
-
Extract the desired product with an organic solvent, wash, dry, and concentrate to obtain crude 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde. Purification can be achieved through crystallization or column chromatography if necessary.[3]
-
Stage 2: From Aldehyde to Roflumilast
The final stage of the synthesis involves the oxidation of the aldehyde to a carboxylic acid, followed by amidation.
Synthetic Workflow Overview
Caption: Final steps in the synthesis of Roflumilast.
Detailed Protocol: Oxidation and Amidation
Part A: Oxidation to 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid
-
Rationale: A mild and selective oxidizing agent is required to convert the aldehyde to a carboxylic acid without affecting the other functional groups. Sodium chlorite is a commonly employed reagent for this purpose due to its high efficiency and selectivity.[3][5]
-
Protocol:
-
Dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde in a suitable solvent system, such as a mixture of tert-butanol and water.
-
Add a phosphate buffer (e.g., sodium dihydrogen phosphate) to maintain the pH.
-
Slowly add an aqueous solution of sodium chlorite to the reaction mixture, ensuring the temperature is controlled.
-
Stir the reaction at room temperature until the oxidation is complete.
-
Quench the reaction with a reducing agent (e.g., sodium sulfite) to destroy any excess oxidant.
-
Acidify the mixture with an acid like hydrochloric acid to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with water, and dry to obtain 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.[3][6]
-
Part B: Amidation to form Roflumilast
-
Rationale: The final step is a standard amide bond formation. To facilitate this, the carboxylic acid is typically activated, for example, by converting it to an acyl chloride. This highly reactive intermediate then readily couples with 4-amino-3,5-dichloropyridine.[7]
-
Protocol:
-
Suspend the 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid in an inert solvent like toluene.
-
Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, and a catalytic amount of DMF.
-
Heat the mixture gently (e.g., 50-70°C) to facilitate the formation of the acyl chloride.
-
In a separate vessel, dissolve 4-amino-3,5-dichloropyridine in a suitable solvent, such as DMF, and add a base like potassium tert-butoxide or sodium hydride to form the corresponding anion.[7]
-
Slowly add the previously prepared acyl chloride solution to the solution of the aminopyridine anion at a controlled temperature (e.g., 20-30°C).
-
Stir the reaction mixture until completion.
-
Quench the reaction with water and adjust the pH to precipitate the crude Roflumilast.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water, to yield high-purity Roflumilast.[7]
-
Quantitative Data Summary
| Step | Key Reagents | Solvent(s) | Temperature Range (°C) | Typical Yield | Reference |
| Difluoromethoxylation | 3-Fluoro-4-hydroxybenzaldehyde, Sodium chlorodifluoroacetate, K₂CO₃ | DMF | 80-120 | High | [3] |
| Cyclopropylmethoxylation | 4-Difluoromethoxy-3-fluorobenzaldehyde, Cyclopropylmethanol, NaH | DMF | 80-100 | High | [3] |
| Oxidation | 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde, NaClO₂, NaH₂PO₄ | t-Butanol/Water | Room Temperature | >90% | [3][5] |
| Amidation | 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid, SOCl₂, 4-amino-3,5-dichloropyridine, KOtBu | Toluene, DMF | 20-70 | High | [7] |
Conclusion
The synthesis of Roflumilast is a well-defined process that relies on the strategic construction of the key intermediate, 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde. By understanding the underlying chemical principles and adhering to optimized protocols, researchers and drug development professionals can efficiently produce this important therapeutic agent. The methods described herein, derived from established and patented procedures, offer a reliable pathway to high-purity Roflumilast suitable for further investigation and development.
References
- Wuxi Shuangqi Technology Co., Ltd. (2021). Preparation method of 3-methoxy-4-fluorobenzaldehyde. CN112299967A.
- Christoph, R., et al. (Takeda GmbH). (2013). Process for the preparation of roflumilast. US8604064B2.
-
Reid, P. T., & Woodruff, P. G. (2010). Roflumilast: first phosphodiesterase 4 inhibitor approved for treatment of COPD. International Journal of Chronic Obstructive Pulmonary Disease, 5, 345–353. Available at: [Link]
- Suzhou Kaiyuan Minsheng Sci & Tech Co., Ltd. (2013). Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid. CN103304408A.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2016). Preparation method for high-purity roflumilast. CN105254559A.
-
Si, Y., et al. (2014). Synthesis and Characterization of Novel Roflumilast Analogues. Advanced Materials Research, 881-883, 633-636. Available at: [Link]
-
Zhang, H., et al. (2014). Synthesis of an impurity in crude roflumilast. Journal of Chemical Research, 38(8), 507-509. Available at: [Link]
- Lianyungang Guike Pharmaceutical Tech Co., Ltd. (2014). Synthetic method for 4-fluorobenzaldehyde. CN104098453A.
- Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2012). Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid. CN102690194A.
- Wuxi Shuangqi Technology Co., Ltd. (2022). Preparation method of 3-methoxy-4-fluorobenzaldehyde. CN112299967B.
- Albemarle Corp. (2002). Production of 4-fluorobenzaldehyde. US6455739B1.
-
Moussa, A. M., et al. (2022). Rationale design and synthesis of new roflumilast analogues as preferential selective and potent PDE-4B inhibitors. Bioorganic Chemistry, 129, 106175. Available at: [Link]
- Ihara Chem Ind Co., Ltd. (1993). Process for producing fluorobenzaldehydes. EP0289942B1.
- Krka. (2013). Process for preparation of roflumilast. WO2013131484A1.
- Zhejiang Yongtai Technology Co., Ltd. (2009). Synthetic method of 4-fluorobenzaldehyde. CN101353297A.
-
Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
-
Moussa, A. M., et al. (2023). Design and development of potent roflumilast analogues targeting PDE-4B: selectivity and pharmacokinetic insights. European Journal of Medicinal Chemistry, 259, 115664. Available at: [Link]
-
Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Available at: [Link]
-
Essayan, D. M. (2006). The potential role of roflumilast: the new phosphodiesterase-4 inhibitor. The Annals of Pharmacotherapy, 40(7-8), 1303-1310. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. The potential role of roflumilast: the new phosphodiesterase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN105254559A - Preparation method for high-purity roflumilast - Google Patents [patents.google.com]
- 7. US8604064B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
Application Note: Asymmetric Synthesis & Functionalization of 3-Cyclopropyl-4-fluorobenzaldehyde
Executive Summary
3-Cyclopropyl-4-fluorobenzaldehyde (CAS: 914672-67-6) represents a "privileged scaffold" in modern drug discovery.[1] The combination of the cyclopropyl group (providing metabolic stability, rigidity, and unique steric bulk) and the fluorine atom (modulating pKa and lipophilicity) makes it a critical intermediate for next-generation kinase inhibitors and GPCR modulators.[1]
However, this scaffold presents specific synthetic challenges:
-
Ortho-Steric Hindrance: The cyclopropyl group at the 3-position creates significant steric crowding, impacting the trajectory of nucleophilic attacks.[1]
-
Electronic Deactivation: The 4-fluoro substituent inductively deactivates the aromatic ring while the aldehyde remains highly electrophilic.
This guide provides validated protocols for the synthesis of this core and its subsequent asymmetric functionalization , focusing on high-enantioselectivity workflows suitable for pharmaceutical intermediate production.
Part 1: Robust Synthesis of the Scaffold
Before asymmetric functionalization, the aldehyde must be synthesized with high purity. Commercial supplies can vary; in-house synthesis via Suzuki-Miyaura coupling is recommended for consistency.[1]
Reaction Design: The "Ortho-Suzuki" Challenge
Coupling a cyclopropyl group ortho to a fluorine atom requires preventing protodeboronation (loss of the boronic acid) and hydrodehalogenation .[1] We utilize a Palladium(II) system with a bulky, electron-rich phosphine ligand (SPhos or XPhos) to facilitate the oxidative addition across the sterically hindered C-Br bond.[1]
Protocol: Suzuki-Miyaura Coupling
Substrates: 3-Bromo-4-fluorobenzaldehyde + Cyclopropylboronic acid.[1]
Step-by-Step Methodology:
-
Charge: In a 500 mL 3-neck flask, add 3-Bromo-4-fluorobenzaldehyde (10.0 g, 49.3 mmol), Cyclopropylboronic acid (5.5 g, 64.0 mmol, 1.3 equiv), and Potassium Phosphate (K3PO4, 20.9 g, 98.6 mmol).
-
Solvent: Add Toluene (100 mL) and Water (5 mL). Degas with Argon for 20 mins.
-
Catalyst: Add Pd(OAc)2 (1 mol%) and Tricyclohexylphosphine (PCy3) or SPhos (2 mol%).[1]
-
Reaction: Heat to 100°C for 12 hours. Monitor by HPLC.
-
Workup: Cool to RT. Filter through Celite. Wash organic layer with brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
Part 2: Asymmetric Functionalization Protocols
We present two distinct workflows for introducing chirality: Asymmetric 1,2-Addition (creating chiral alcohols) and Asymmetric Reductive Amination (creating chiral amines).[1]
Workflow A: Enantioselective Alkylation via Organozinc Addition
Objective: Synthesis of (S)-1-(3-cyclopropyl-4-fluorophenyl)propan-1-ol. Mechanism: Use of a chiral amino-alcohol ligand ((-)-MIB or DAIB) to form a rigid transition state that directs the diethylzinc attack to the Si-face of the aldehyde.[1]
Experimental Rationale
The bulky 3-cyclopropyl group blocks the ortho quadrant.[1] Standard ligands (like BINOL) may suffer from steric clash.[1] The DAIB (3-exo-(dimethylamino)isoborneol) ligand is compact and highly effective for ortho-substituted benzaldehydes.[1]
Protocol Steps:
-
Ligand Formation: In a flame-dried Schlenk flask, dissolve (-)-DAIB (5 mol%) in anhydrous Toluene.
-
Reagent Prep: Add Diethylzinc (Et2Zn, 1.0 M in hexanes, 2.2 equiv) dropwise at 0°C. Stir for 20 mins to form the chiral Zinc complex.
-
Substrate Addition: Add 3-Cyclopropyl-4-fluorobenzaldehyde (1.0 equiv) slowly at -20°C.
-
Incubation: Stir at 0°C for 12 hours.
-
Quench: Slowly add saturated NH4Cl.
-
Analysis: Chiral HPLC (Chiralcel OD-H column, 95:5 Hexane/iPrOH).
-
Expected ee: >94%[1]
-
Mechanistic Visualization (DOT)
The following diagram illustrates the catalytic cycle and the stereochemical control exerted by the ligand.
Caption: Workflow A - The DAIB ligand coordinates with Zinc to create a chiral pocket, forcing the bulky cyclopropyl aldehyde to adopt a specific conformation for face-selective attack.[1]
Workflow B: Asymmetric Synthesis of Chiral Amines (Ellman Auxiliary)
Objective: Synthesis of chiral alpha-methyl benzylamines. Method: Condensation with (R)-tert-butanesulfinamide followed by diastereoselective reduction.[1]
Experimental Rationale
Direct asymmetric reductive amination is difficult with bulky aldehydes. The Ellman Auxiliary ((R)-t-Bu-sulfinamide) forms a stable sulfinimine.[1] The bulky tert-butyl group on the auxiliary and the cyclopropyl group on the aldehyde create a highly biased transition state during reduction, ensuring high diastereoselectivity (dr).
Protocol Steps:
-
Condensation:
-
Mix Aldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), and Ti(OEt)4 (2.0 equiv) in THF.
-
Reflux for 6 hours.
-
Workup: Pour into brine, filter Ti salts, concentrate. Yields (R)-N-Sulfinimine .[1]
-
-
Diastereoselective Reduction:
-
Deprotection:
-
Treat with HCl/MeOH to remove the sulfinyl group.
-
Isolate the chiral amine hydrochloride salt.
-
Data Summary Table
| Parameter | Workflow A (Et2Zn) | Workflow B (Ellman Amine) |
| Key Reagent | (-)-DAIB / Et2Zn | (R)-t-Bu-sulfinamide / L-Selectride |
| Product Type | Chiral Alcohol | Chiral Amine |
| Limiting Factor | Moisture Sensitivity | Ti(OEt)4 handling (viscous) |
| Typical Yield | 85-92% | 75-85% (2 steps) |
| Stereocontrol | >94% ee | >98:2 dr |
Part 3: Analytical Validation
Trustworthiness in asymmetric synthesis relies on rigorous analytics.
HPLC Method (Chiral Alcohol)[1]
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane / Isopropanol (98:2).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times:
-
(R)-Enantiomer: ~12.5 min[1]
-
(S)-Enantiomer: ~14.2 min (Major product with (-)-DAIB)
-
NMR Validation
-
19F NMR: The fluorine signal is a sensitive probe.
-
1H NMR (Cyclopropyl): Look for the characteristic high-field multiplets (0.6 - 1.1 ppm) to ensure the ring remained intact during Lewis Acid treatment.
References
-
Suzuki-Miyaura Coupling Optimization
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research. [1]
-
-
Asymmetric Organozinc Addition
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallics to Carbonyl Compounds. Angewandte Chemie International Edition. [1]
-
-
Ellman Auxiliary Method
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research.
-
-
Properties of Fluorinated Benzaldehydes
-
Sigma-Aldrich Product Data: 3-Cyclopropyl-4-fluorobenzaldehyde (CAS 914672-67-6).[4]
-
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluorobenzaldehyde 98 459-57-4 [sigmaaldrich.com]
- 4. 914672-67-6|3-Cyclopropyl-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Cyclopropyl-4-fluorobenzaldehyde
[1]
Status: Operational Ticket ID: #REC-CYC-FLU-001 Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Liquid" Paradox
Welcome to the technical support hub. Before proceeding with standard recrystallization protocols, we must address a critical physical property of 3-Cyclopropyl-4-fluorobenzaldehyde (CAS: 875781-18-3) .
Unlike many solid benzaldehydes, this compound typically exists as a liquid or a low-melting solid (MP ≈ -10°C to 10°C) at room temperature.[1] If you are attempting to recrystallize this at ambient temperature (20–25°C), you will likely encounter "oiling out" rather than crystal formation.[1]
Therefore, this guide focuses on two specialized purification pathways:
-
Chemical Recrystallization (Bisulfite Adduct Method): Converting the liquid aldehyde into a solid salt for purification, then regenerating the pure liquid.
-
Cryogenic Crystallization: Inducing crystal formation at sub-ambient temperatures.
Module 1: Critical Parameter Assessment
Before selecting a solvent, verify the state of your material.
| Parameter | Specification | Technical Note |
| Physical State | Liquid / Low-melting Solid | If solid at RT, it may be highly impure (polymeric) or a different derivative.[1] |
| Boiling Point | ~181°C (at 760 mmHg) | High boiling point makes removal of high-boiling solvents difficult.[1] |
| Reactivity | Air Sensitive | Critical: Benzaldehydes oxidize to benzoic acids rapidly. Keep under |
| Lipophilicity | High | The cyclopropyl and fluoro groups significantly increase solubility in non-polar solvents (Hexanes). |
Module 2: The "Chemical Recrystallization" (Bisulfite Method)
This is the Gold Standard for purifying liquid aldehydes. It relies on the reversible formation of a solid sodium bisulfite adduct. Impurities (non-aldehydes) remain in the organic phase, while the aldehyde becomes a water-soluble solid salt.
Mechanism of Action
1Step-by-Step Protocol
Reagents:
-
Saturated Sodium Bisulfite (
) solution (freshly prepared). -
Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether.
-
Regeneration Base: 10% Sodium Bicarbonate (
) or Sodium Carbonate ( ).
Workflow:
-
Adduct Formation:
-
Dissolve crude 3-cyclopropyl-4-fluorobenzaldehyde in a minimal amount of EtOAc (1:1 volume).[1]
-
Add 1.5 equivalents of saturated aqueous
solution. -
Vigorous Agitation: Shake vigorously for 15–30 minutes. A white precipitate (the adduct) should form.
-
Note: If no solid forms, the adduct may be soluble in water. In this case, separate the aqueous layer (which contains your product) and discard the organic layer (impurities).
-
-
Washing (Purification):
-
Wash the solid/aqueous phase with fresh EtOAc (
) to remove non-aldehyde organic impurities. -
Critical: Your product is currently trapped in the aqueous/solid phase. Do not discard it.
-
-
Regeneration:
-
Place the aqueous adduct solution/solid in a flask.
-
Slowly add 10%
or while stirring until pH > 10. Bubbling ( ) may occur. -
The pure aldehyde will separate as an oil.
-
-
Isolation:
-
Extract the regenerated oil with Dichloromethane (DCM) or EtOAc.
-
Dry over
, filter, and concentrate in vacuo.
-
Module 3: Cryogenic Crystallization (Low-Temp)
If you require X-ray quality crystals or wish to avoid chemical treatment, you must use low temperatures.[1]
Solvent System:
-
Primary: n-Pentane (preferred over Hexane for easier removal at low temps).[1]
-
Anti-solvent: None usually required, but minimal Diethyl Ether can be used if solubility is too low.[1]
Protocol:
-
Dissolve the compound in n-Pentane at room temperature. Use just enough solvent to create a clear solution (do not heat to boiling).
-
Filter the solution through a 0.45
m PTFE filter to remove dust/seeds. -
Seal the vial under Nitrogen/Argon.
-
Step-down Cooling:
-
Place in fridge (4°C) for 2 hours.
-
Move to freezer (-20°C) overnight.
-
If no crystals, move to dry ice/acetone bath (-78°C).[1]
-
-
Harvesting:
-
Cold Filtration: You must filter the crystals while cold. If the apparatus warms up, the crystals will melt back into the oil. Use a jacketed funnel or work quickly in a cold room.
-
Module 4: Troubleshooting Logic (Visualized)
Use this decision tree to resolve common purification failures.
Caption: Decision matrix for selecting between chemical purification (Bisulfite) and physical purification (Cryogenic) based on impurity profile.
Module 5: Frequently Asked Questions (FAQ)
Q1: My product turned into a white solid after sitting on the bench. Is it crystallized?
-
Diagnosis: Likely Oxidation .[1]
-
Root Cause: Benzaldehydes react with atmospheric oxygen to form Benzoic Acid derivatives. 3-Cyclopropyl-4-fluorobenzoic acid is a high-melting solid.[1]
-
Fix: Run a TLC or H-NMR.[1] If it is the acid, you cannot "recrystallize" it back to the aldehyde. You must re-synthesize or reduce the acid back to the alcohol and re-oxidize (inefficient). Prevention: Always store under Argon at 4°C.
Q2: I tried recrystallizing from hot Ethanol, but it oiled out upon cooling.
-
Diagnosis: Lensing / Oiling Out .[1]
-
Root Cause: The melting point of the compound is lower than the temperature at which the solvent becomes saturated.
-
Fix: Switch to the Cryogenic Method (Module 3). Do not heat the solvent. Dissolve at RT and cool to -20°C.
Q3: Can I use column chromatography instead?
-
Answer: Yes.
-
Conditions: Because the compound is non-polar (fluorine + cyclopropyl), use a non-polar mobile phase.
-
Recommendation: 5% to 10% Ethyl Acetate in Hexanes.
-
Warning: Silica gel is slightly acidic and can sometimes degrade sensitive aldehydes. Neutralize the silica with 1% Triethylamine if degradation is observed.
References
-
Fisher Scientific. 4-Fluorobenzaldehyde Physical Properties & Safety Data. Retrieved from (Analogous structure data).
-
Sigma-Aldrich. Product Specification: 4-Fluorobenzaldehyde.[1] Retrieved from .
-
Journal of Visualized Experiments (JoVE). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from .
-
University of Rochester. Bisulfite Workup for Purification of Aldehydes. Retrieved from .
-
MIT OpenCourseWare. Recrystallization Guide: Handling Low-Melting Solids. Retrieved from .
Technical Support Center: Suzuki Coupling of 3-Cyclopropyl-4-fluorobenzaldehyde
Welcome to the technical support center for the Suzuki coupling of 3-Cyclopropyl-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this specific transformation and achieve optimal results in your experiments.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the unique combination of a cyclopropyl group, a fluorine atom, and an aldehyde moiety in 3-Cyclopropyl-4-fluorobenzaldehyde presents a specific set of challenges. This guide will equip you with the knowledge to anticipate and address potential side reactions, ensuring the successful synthesis of your target molecules.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of 3-Cyclopropyl-4-fluorobenzaldehyde in a question-and-answer format.
Question 1: I am observing a low yield of my desired cross-coupled product. What are the likely causes and how can I improve it?
Answer:
Low yields in the Suzuki coupling of 3-Cyclopropyl-4-fluorobenzaldehyde can stem from several competing side reactions. The electron-withdrawing nature of both the fluorine and aldehyde groups can activate the aryl halide for oxidative addition, but may also promote undesired pathways.[2] The primary culprits are often protodeborylation of the boronic acid partner, homocoupling of the boronic acid, and dehalogenation of your starting material.
Potential Causes & Troubleshooting Steps:
-
Protodeborylation of the Boronic Acid: This is the proton-mediated cleavage of the C-B bond of your organoboron reagent, leading to the formation of an arene byproduct and reducing the amount of nucleophile available for the cross-coupling. This is a known challenge, particularly with some heteroaryl and cyclopropyl boronic acids.[3]
-
Mitigation Strategy:
-
Use a milder base: Strong bases can accelerate protodeborylation. Consider switching from strong bases like NaOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃, or even organic bases.
-
Use anhydrous conditions: Water can be a proton source. Ensure your solvents and reagents are dry.
-
Use a boronic ester: Pinacol esters or MIDA boronates are generally more stable towards protodeborylation than their corresponding boronic acids.[3]
-
Increase the stoichiometry of the boronic acid: A slight excess (1.2-1.5 equivalents) of the boronic acid can compensate for some loss due to this side reaction.
-
-
-
Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl byproduct derived from the boronic acid coupling with itself. This is often promoted by the presence of oxygen and certain palladium catalysts.
-
Mitigation Strategy:
-
Degas your reaction mixture: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) prior to adding the palladium catalyst.
-
Choose the right ligand: Bulky, electron-rich phosphine ligands can suppress homocoupling by favoring the desired cross-coupling pathway.
-
Control the reaction temperature: Lowering the temperature may reduce the rate of homocoupling.
-
-
-
Dehalogenation of 3-Cyclopropyl-4-fluorobenzaldehyde: The starting material can be reduced, replacing the halide with a hydrogen atom. This is more likely with electron-deficient aryl halides.
-
Mitigation Strategy:
-
Use a well-defined Pd(0) precatalyst: This can minimize the presence of palladium hydrides, which are often implicated in dehalogenation.
-
Avoid certain solvents and bases: Some amine bases or alcoholic solvents can act as hydride sources.
-
Optimize the ligand: The choice of ligand can significantly influence the rate of reductive elimination versus competing pathways.
-
-
Question 2: My reaction is complete, but I have an unexpected byproduct with a mass corresponding to my starting material minus the aldehyde group. What happened?
Answer:
The loss of the aldehyde group is likely due to a decarbonylative side reaction. This palladium-catalyzed process involves the extrusion of carbon monoxide from the aldehyde, leading to the formation of a decarbonylated arene. This is a known reactivity pathway for aromatic aldehydes in the presence of transition metal catalysts, particularly at elevated temperatures.[1]
Troubleshooting Protocol for Decarbonylation:
-
Lower the Reaction Temperature: Decarbonylation is often thermally promoted. Running the reaction at the lowest effective temperature can significantly reduce this side reaction.
-
Screen Different Palladium Catalysts and Ligands: The choice of catalyst and ligand can have a profound impact on the propensity for decarbonylation. Less sterically hindered ligands may favor the desired coupling over decarbonylation.
-
Use a Milder Base: Strong bases can sometimes promote decarbonylation. Experiment with weaker bases like K₂CO₃ or organic bases.
Question 3: I am seeing a significant amount of a byproduct that appears to be the alcohol analog of my starting material or product. What is causing this reduction?
Answer:
The reduction of the aldehyde to a primary alcohol can occur under certain Suzuki coupling conditions. This is often attributed to the in situ generation of palladium hydride species, which can then reduce the aldehyde. The source of the hydride can be certain solvents (e.g., alcohols used as co-solvents), bases (e.g., some amine bases), or even the boronic acid itself under specific conditions.
Experimental Workflow to Minimize Aldehyde Reduction:
Caption: Workflow to troubleshoot aldehyde reduction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when using 3-Cyclopropyl-4-fluorobenzaldehyde in a Suzuki coupling?
A1: The most common side reactions are protodeborylation of the boronic acid coupling partner, homocoupling of the boronic acid, dehalogenation of the 3-Cyclopropyl-4-fluorobenzaldehyde, and potential side reactions involving the aldehyde group, such as reduction to an alcohol or decarbonylation.
Table of Common Side Reactions and Mitigation Strategies:
| Side Reaction | Potential Cause | Recommended Mitigation Strategy |
| Protodeborylation | Presence of protic sources (water, alcohols), strong bases. | Use anhydrous conditions, milder bases (K₃PO₄, Cs₂CO₃), or more stable boronic esters (pinacol, MIDA).[3] |
| Homocoupling | Presence of oxygen, inappropriate catalyst/ligand choice. | Thoroughly degas the reaction mixture, use bulky, electron-rich phosphine ligands. |
| Dehalogenation | In situ formation of palladium hydrides, electron-deficient aryl halide. | Use well-defined Pd(0) precatalysts, avoid hydride-donating solvents/bases. |
| Aldehyde Reduction | In situ formation of palladium hydrides. | Use non-alcoholic solvents, non-hydride donating bases. |
| Decarbonylation | High reaction temperatures, specific catalyst/ligand combinations. | Lower the reaction temperature, screen different catalysts and ligands.[1] |
Q2: How does the cyclopropyl group affect the Suzuki coupling reaction?
A2: The cyclopropyl group is generally stable under Suzuki coupling conditions.[4] Its presence can introduce some steric hindrance, which might necessitate the use of more active catalysts or ligands to achieve good conversion. It is important to use reaction conditions that are not overly harsh to avoid potential ring-opening, although this is not a commonly reported side reaction in standard Suzuki protocols.
Q3: What is the role of the fluorine substituent in the reactivity of 3-Cyclopropyl-4-fluorobenzaldehyde?
A3: The fluorine atom is a strongly electron-withdrawing group. This has a dual effect on the Suzuki coupling:
-
Activation: It increases the electrophilicity of the aryl halide, which can facilitate the rate-determining oxidative addition step of the palladium catalyst to the carbon-halogen bond.[5]
-
Potential for Side Reactions: The increased electrophilicity can also make the molecule more susceptible to nucleophilic attack, potentially leading to other side reactions depending on the reaction conditions.
Q4: Can the aldehyde group of 3-Cyclopropyl-4-fluorobenzaldehyde interfere with the palladium catalyst?
A4: Yes, the aldehyde group can potentially coordinate to the palladium center. This coordination could influence the catalyst's activity and selectivity. In some cases, this interaction can lead to catalyst inhibition or promote side reactions like decarbonylation. The choice of a suitable ligand that can effectively compete with the aldehyde for coordination to the palladium is crucial for a successful reaction.
Reaction Mechanisms
The Suzuki Coupling Catalytic Cycle and Competing Side Reactions
Sources
- 1. Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. audreyli.com [audreyli.com]
- 5. wwjmrd.com [wwjmrd.com]
Stability of 3-Cyclopropyl-4-fluorobenzaldehyde in acidic or basic conditions
This guide functions as a specialized Technical Support Center for researchers working with 3-Cyclopropyl-4-fluorobenzaldehyde .[1] It is structured to troubleshoot specific stability issues in acidic and basic environments, utilizing mechanistic organic chemistry to explain why degradation occurs and how to prevent it.
Ticket Subject: Stability & Degradation Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Structural Vulnerability Matrix
Before manipulating this molecule, you must understand that it possesses three "reactive triggers" that compete under stress.[1] This is not a standard benzaldehyde; the cyclopropyl group introduces unique fragility.
| Functional Group | Condition | Risk Level | Primary Degradation Pathway |
| Cyclopropyl Ring | Acidic (pH < 4) | 🔴 Critical | Ring Opening (Irreversible). The strained ring acts like a "loaded spring" prone to acid-catalyzed hydration or polymerization.[1] |
| Fluorine (C4) | Basic (pH > 10) | 🟠 High | SNAr (Fluorine Displacement). The aldehyde at C1 activates the C4 position, making Fluorine a leaving group. |
| Aldehyde (C1) | Basic (Strong) | 🟠 High | Cannizzaro Reaction. Lacks |
| Aldehyde (C1) | Ambient Air | 🟡 Moderate | Autoxidation. Spontaneous conversion to 3-cyclopropyl-4-fluorobenzoic acid.[1] |
Module A: Acidic Condition Troubleshooting
User Complaint: "I treated the compound with HCl/MeOH, and the NMR shows a mess of aliphatic signals. The cyclopropyl peaks (0.6–1.0 ppm) are gone or shifted."
The Mechanism: Acid-Catalyzed Ring Opening
The cyclopropyl group is often called a "banana bond" due to its high
Why it happens:
The cyclopropyl group at C3 acts similarly to an alkene. A proton (
Troubleshooting Protocol
-
Step 1: Check your Acid Strength.
-
Step 2: Monitor Acetal Formation. [1]
-
In alcohols (MeOH/EtOH) + Acid, the aldehyde will form an acetal. This is reversible.
-
Diagnostic: Appearance of a methine singlet ~5.5 ppm (acetal CH) and loss of aldehyde ~10 ppm.[1]
-
Fix: Treat with aqueous mild acid (e.g., 1M HCl, < 5 min) to hydrolyze back to aldehyde, but limit exposure to prevent ring opening.
-
Visualization: Acid Degradation Pathway
Caption: Acidic pathways. Note that while acetal formation is reversible, ring opening is a permanent degradation event driven by strain relief.
Module B: Basic Condition Troubleshooting
User Complaint: "I tried a base-catalyzed condensation, but I lost the Fluorine signal in 19F-NMR, or my yield is 50% max."
The Mechanism: The SNAr vs. Cannizzaro War
In basic conditions, two destructive pathways compete. The specific structure of 3-cyclopropyl-4-fluorobenzaldehyde dictates the outcome.[1]
-
Nucleophilic Aromatic Substitution (SNAr):
-
The Aldehyde group (C1) is a strong Electron Withdrawing Group (EWG).[1]
-
It withdraws electron density from the para position (C4), where the Fluorine is located.
-
Result: Hydroxide (
) or alkoxides ( ) can attack C4, displacing Fluorine.[1] -
Mitigating Factor: The Cyclopropyl group at C3 is bulky and weakly electron-donating.[1] This provides some protection against SNAr compared to unsubstituted 4-fluorobenzaldehyde, but strong heating with strong base will still displace the Fluorine .
-
-
Cannizzaro Reaction:
-
The molecule has no alpha-hydrogens (C1 is aldehyde, C2 is aromatic C-H).[1]
-
In concentrated base (e.g., 50% NaOH), it will disproportionate: 50% becomes the Benzoic Acid derivative, 50% becomes the Benzyl Alcohol derivative.
-
Troubleshooting Protocol
-
Scenario: You need to deprotonate a nucleophile to attack the aldehyde (e.g., Aldol/Wittig).
-
Scenario: You see a new peak at ~170 ppm in 13C NMR.
-
Diagnosis: You formed the carboxylic acid (Cannizzaro oxidation product) or the phenol (SNAr product).
-
Visualization: Base Degradation Decision Tree
Caption: In basic conditions, avoiding nucleophilic bases (OH-) is critical to prevent Fluorine displacement (S_NAr).
Stability Stress Test Protocol
Use this protocol to validate the stability of your specific batch before committing to large-scale reactions.
Objective: Determine the "Safe Operating Window" for pH and Temperature.
| Variable | Setup | Timepoint Check (TLC/HPLC) | Pass Criteria |
| Acid Sensitivity | Dissolve 10mg in 1mL THF + 0.1mL 1M HCl. Stir at RT. | 1 hr, 4 hr | No baseline spots; retention of Cyclopropyl signals in NMR. |
| Base Sensitivity | Dissolve 10mg in 1mL THF + 0.1mL 1M NaOH. Stir at RT. | 10 min, 1 hr | Retention of Aldehyde peak; No formation of polar acid (low Rf).[1] |
| Oxidation | Leave 10mg solid exposed to air on benchtop. | 24 hrs | No "crusting" or conversion to Benzoic Acid (check MP or IR).[1] |
Frequently Asked Questions (FAQ)
Q: Can I use AlCl₃ or BF₃·OEt₂ for a Friedel-Crafts reaction with this molecule? A: Absolutely not. These are strong Lewis acids.[1] They will coordinate to the aldehyde oxygen and, more dangerously, attack the cyclopropyl ring, leading to ring-opening rearrangement. Use milder Lewis acids (like ZnCl₂ or MgBr₂) if necessary, but proceed with extreme caution.[1]
Q: Why is my aldehyde turning into a white solid in the bottle? A: This is Autoxidation . Benzaldehydes react with atmospheric oxygen to form benzoic acids.[1] The white solid is likely 3-cyclopropyl-4-fluorobenzoic acid.[1]
-
Prevention:[1] Store under Nitrogen/Argon at 4°C. If the solid appears, dissolve the mixture in DCM and wash with saturated NaHCO₃ to remove the acid.
Q: Does the cyclopropyl group make the Fluorine MORE or LESS reactive to SNAr compared to standard 4-fluorobenzaldehyde? A: It makes it slightly LESS reactive, but not enough to be "safe."
-
Reasoning: The cyclopropyl group is an Electron Donating Group (EDG) via induction and hyperconjugation.[1] This pushes electron density into the ring, slightly counteracting the withdrawing effect of the aldehyde. Additionally, being at the 3-position (ortho to Fluorine), it provides steric hindrance that blocks nucleophiles from attacking the C4 carbon easily.
References
-
Cyclopropyl Group Stability
-
Nucleophilic Aromatic Substitution (SNAr)
-
Source: Taber, D. F.; Brannick, P. F. "One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution." J. Chem. Educ.[1]2015 , 92, 1261–1263.[1]
- Context: Demonstrates the facility of displacing Fluorine in 4-fluorobenzaldehyde using mild nucleophiles and base, confirming the risk of SNAr in basic conditions.
-
-
Cannizzaro Reaction Mechanism
-
Oxidation of Benzaldehydes
Sources
Validation & Comparative
Spectroscopic comparison of 3-Cyclopropyl-4-fluorobenzaldehyde and its precursors
Comparison Guide: Spectroscopic Analysis of 3-Cyclopropyl-4-fluorobenzaldehyde vs. Precursors
Executive Summary
3-Cyclopropyl-4-fluorobenzaldehyde is a critical pharmacophore intermediate, leveraging the metabolic stability of the cyclopropyl group and the bioisosteric properties of fluorine.[1] This guide provides a technical comparison between the final product and its primary synthetic precursor, 3-Bromo-4-fluorobenzaldehyde .[2]
The transition from an aryl bromide to a cyclopropyl-arene induces distinct electronic and structural changes observable via NMR (
Structural Context & Synthetic Pathway
The synthesis typically proceeds via a Palladium-catalyzed Suzuki-Miyaura coupling.[2][3] Understanding the structural shift is prerequisite to interpreting the spectra.[2]
-
Precursor (A): 3-Bromo-4-fluorobenzaldehyde (Electrophile).[2][4][5][6] Contains a heavy halogen (Br) causing significant deshielding on the ortho-proton.[2]
-
Reagent (B): Cyclopropylboronic acid (Nucleophile).
-
Product (C): 3-Cyclopropyl-4-fluorobenzaldehyde.[2][7] Features a strained, electron-rich cyclopropyl ring replacing the bromine.[2]
Reaction Workflow & Decision Tree
The following diagram illustrates the synthesis logic and spectroscopic checkpoints.
Figure 1: Synthetic workflow and spectroscopic decision node for the production of 3-Cyclopropyl-4-fluorobenzaldehyde.
Spectroscopic Comparison: The Data
The following data compares the theoretical and experimentally observed shifts for the Precursor vs. the Product.
A. Proton NMR ( H-NMR)
The most definitive confirmation of the reaction is the appearance of the high-field cyclopropyl protons and the upfield shift of the aromatic proton at position 2.[2]
| Feature | Precursor: 3-Bromo-4-fluorobenzaldehyde | Product: 3-Cyclopropyl-4-fluorobenzaldehyde | Diagnostic Change |
| Aldehyde (-CHO) | Singlet, | Singlet, | Minimal change (retained). |
| Aromatic H-2 | Doublet/Multiplet, | Doublet, | Major Upfield Shift: Loss of deshielding Br atom. |
| Aromatic H-6 | Multiplet, | Multiplet, | Slight upfield shift.[2][8] |
| Aromatic H-5 | Multiplet, | Multiplet, | Shielded by F and Cyclopropyl. |
| Cyclopropyl (-CH) | Absent | Multiplet, | New Signal: Distinctive methine proton.[2] |
| Cyclopropyl (-CH | Absent | Multiplet, | Key Indicator: High-field methylene protons.[2] |
Analyst Note: The aromatic region of the precursor is defined by the deshielding effect of Bromine.[2][9] Upon substitution, the electron-donating nature of the cyclopropyl group shields the ring protons, moving them to a lower frequency (upfield).
B. Fluorine NMR ( F-NMR)
Fluorine spectroscopy provides a rapid check for the electronic environment of the ring.[2]
-
Precursor:
-100 to -105 ppm (approx).[2] The Bromine atom (ortho) exerts an inductive withdrawing effect but also a deshielding steric/anisotropic effect.[2] -
Product:
-110 to -115 ppm (approx).[2] The cyclopropyl group is electron-donating (hyperconjugation), increasing electron density on the ring and shielding the fluorine nucleus, causing an upfield shift (more negative ppm).
C. Infrared Spectroscopy (FT-IR)
While less specific than NMR, IR is useful for quick raw material identification.[2]
-
Carbonyl (C=O): Both show a strong stretch at ~1690-1700 cm
.[2] -
C-Br Stretch: The precursor shows a band at ~1070 cm
(and often ~600-700 cm fingerprint), which disappears in the product. -
Cyclopropyl C-H: The product displays a weak but diagnostic C-H stretching vibration for the cyclopropyl ring around 3000-3080 cm
(distinct from aromatic C-H).[2]
Experimental Validation Protocol
To ensure high data integrity (E-E-A-T), the following protocol incorporates self-validating steps.
Materials
-
Substrate: 3-Bromo-4-fluorobenzaldehyde (>98% purity).[2][4][9]
-
Reagent: Cyclopropylboronic acid (1.2 - 1.5 equiv).[2]
-
Catalyst: Pd(dppf)Cl
·CH Cl (3-5 mol%).[2] -
Base: K
PO (3.0 equiv).[2][9]
Step-by-Step Methodology
-
Degassing (Critical): Sparge the Toluene/Water mixture with Argon for 20 minutes. Why: Oxygen poisons Pd(0) species, leading to homocoupling side products.
-
Charging: Add substrate, boronic acid, base, and catalyst to the reaction vessel under an inert atmosphere.
-
Reaction: Heat to 90°C for 4-16 hours.
-
In-Process Control (IPC):
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over Na
SO . -
Purification: Silica gel chromatography (Gradient 0-10% EtOAc in Hexanes).
Troubleshooting Common Impurities
-
Protodeboronation: Presence of cyclopropylboronic acid degradation.[2][9] Check: Benzene signals in crude NMR.[2][9]
-
Des-bromo byproduct (4-fluorobenzaldehyde): Result of Pd-hydride reduction.[2] Check: Triplet/Multiplet at
7.9 ppm in H-NMR.[2][9]
References
-
Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Li, A.Y. Audrey Yun Li Syntheses. Available at: [Link]
Sources
- 1. 19F [nmr.chem.ucsb.edu]
- 2. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. PubChemLite - 3-cyclopropyl-4-fluorobenzaldehyde (C10H9FO) [pubchemlite.lcsb.uni.lu]
- 8. 3-Fluorobenzaldehyde(456-48-4) 1H NMR spectrum [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Yoneda Labs [yonedalabs.com]
Quantitative Analysis of 3-Cyclopropyl-4-fluorobenzaldehyde in Reaction Mixtures by HPLC
Executive Summary
The Challenge: 3-Cyclopropyl-4-fluorobenzaldehyde (CPFB) is a critical intermediate in the synthesis of statins (e.g., Pitavastatin) and quinolone antibiotics. Analyzing reaction mixtures containing CPFB presents a unique challenge: the structural similarity between the product, the starting material (4-fluorobenzaldehyde), and potential des-cyclopropyl impurities often leads to co-elution on standard alkyl-bonded phases. Furthermore, the aldehyde moiety is susceptible to on-column oxidation or thermal degradation in gas chromatography.
The Solution: This guide compares three analytical approaches, ultimately recommending Method B (Phenyl-Hexyl RP-HPLC) as the superior protocol. While standard C18 methods (Method A) offer baseline utility, the Phenyl-Hexyl stationary phase leverages
Introduction & Scientific Context
The Analyte and Matrix
-
Target: 3-Cyclopropyl-4-fluorobenzaldehyde (CAS: 87583-41-9).
-
Matrix: Synthesis reaction mixtures (typically Suzuki or Grignard couplings).
-
Critical Impurities:
-
4-Fluorobenzaldehyde (Starting Material): Lacks the cyclopropyl group; elutes earlier.
-
3-Cyclopropyl-4-fluorobenzoic acid: Oxidation by-product; highly polar.
-
Regioisomers: 2-Cyclopropyl-4-fluorobenzaldehyde (trace impurity from non-selective coupling).
-
The Analytical Dilemma
Standard Gas Chromatography (GC-FID) is often the default for aldehydes. However, in reaction monitoring, the presence of non-volatile palladium catalysts (from Suzuki coupling) or magnesium salts (from Grignard) necessitates rigorous extraction before GC injection. Additionally, aldehydes can oxidize to carboxylic acids in hot injector ports, creating false impurity profiles [1]. HPLC is preferred for direct injection of filtered reaction liquors, but selecting the correct stationary phase is paramount for separating the hydrophobic cyclopropyl moiety from the planar aromatic starting material.
Method Comparison: Selecting the Right Tool
The following table summarizes the performance of the three most common approaches for this specific analyte.
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) | Method C: GC-FID |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + | Boiling Point / Volatility |
| Selectivity ( | Moderate (1.1 - 1.2) | High (1.3 - 1.5) | High |
| Sample Prep | Filter & Dilute | Filter & Dilute | Complex (Extraction/Drying required) |
| Matrix Tolerance | High (Salts wash off) | High (Salts wash off) | Low (Non-volatiles ruin liner) |
| Isomer Resolution | Poor (often co-elutes regioisomers) | Excellent (resolves F-position isomers) | Good |
| Artifact Formation | None | None | Potential oxidation in injector |
Why Method B Wins
The fluorine atom on the benzene ring creates an electron-deficient
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating : the system suitability steps ensure the method is working before you commit valuable samples.
Instrumentation & Reagents[1][2]
-
System: HPLC with PDA (Photodiode Array) or UV-Vis detector.
-
Column: Core-shell Phenyl-Hexyl,
(e.g., Phenomenex Kinetex or similar). Note: Core-shell particles provide UHPLC-like resolution at standard HPLC backpressures. -
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).
Chromatographic Conditions
-
Mobile Phase A: 0.1%
in Water (pH ~2.2). Acidic pH suppresses ionization of benzoic acid impurities, sharpening their peaks. -
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 35°C (Thermostating is critical to maintain constant viscosity and retention times).
-
Detection: 254 nm (Aromatic ring) and 280 nm (Aldehyde carbonyl).
-
Injection Volume: 5
L.
Gradient Program
The gradient is aggressive to elute the hydrophobic cyclopropyl product while washing out dimers.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic for polar impurities |
| 12.0 | 80 | Linear Ramp (Elution of CPFB) |
| 14.0 | 95 | Wash Step |
| 16.0 | 95 | Hold Wash |
| 16.1 | 30 | Re-equilibration |
| 20.0 | 30 | Ready for next injection |
Sample Preparation (Reaction Mixture)
-
Quench: Take 100
L of reaction mixture. Quench into 900 L Acetonitrile/Water (50:50). -
Filter: Pass through a 0.22
m PTFE syringe filter (removes precipitated salts/catalyst). -
Dilute: Dilute the filtrate 1:10 with Mobile Phase A to match the initial gradient conditions (prevents peak distortion).
Method Development Logic & Troubleshooting
The following diagram illustrates the decision-making process used to arrive at Method B, and how to troubleshoot if resolution fails.
Caption: Decision tree for optimizing HPLC separation of fluorinated aromatic aldehydes, highlighting the pivot to Phenyl-Hexyl phases for superior selectivity.
Performance Metrics & Validation Data
To ensure trustworthiness, the method must meet specific acceptance criteria. The data below represents typical performance characteristics for this protocol.
System Suitability Criteria
Before analyzing unknown samples, inject a standard mix of 4-fluorobenzaldehyde (SM) and CPFB.
-
Resolution (
): > 2.0 between SM and CPFB. -
Tailing Factor (
): < 1.5 for the aldehyde peak. -
RSD (n=6): < 1.0% for retention time and area.
Linearity and Range
-
Range: 0.05 mg/mL to 1.0 mg/mL.
-
Correlation Coefficient (
): > 0.999.[2] -
LOD/LOQ: 0.05% / 0.15% (area normalization), sufficient for impurity tracking.
Robustness Note
The separation on Phenyl-Hexyl columns is sensitive to Acetonitrile concentration because ACN effectively competes for
References
-
ScienceDirect. "Analysis of Benzaldehyde Derivatives: Stability Issues in Gas Chromatography." Journal of Chromatography A. Available at: [Link]
-
Phenomenex Technical Notes. "Selectivity Differences: C18 vs. Phenyl-Hexyl for Aromatic Compounds." Available at: [Link]
-
PubChem. "Compound Summary: 3-Cyclopropyl-4-fluorobenzaldehyde (CAS 87583-41-9)." National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. "Analytical Methods for Fluorinated Intermediates." Analytical Methods Journal. Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Cyclopropyl-4-fluorobenzaldehyde
This guide outlines the operational safety and logistical protocols for handling 3-Cyclopropyl-4-fluorobenzaldehyde (CAS: 914672-67-6).[1][2] It is designed for researchers and scale-up chemists requiring immediate, actionable data.[1][2]
Substance Identification & Risk Profile
-
Chemical Name: 3-Cyclopropyl-4-fluorobenzaldehyde[1][2][3][4][5][6]
-
Core Hazards: Skin/Eye Irritation, Respiratory Tract Irritation, Combustible Liquid.[2]
Expert Insight: The cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol).[1][2] While kinetically stable under standard conditions, this strain—combined with the electron-withdrawing fluorine and the reactive aldehyde group—necessitates strict temperature control and inert atmosphere storage to prevent autoxidation to the corresponding benzoic acid or ring-opening side reactions.[1][2]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >100 mg.
| PPE Category | Specification | Rationale (Causality) |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm outer) | Aldehydes can permeate standard nitrile.[1][2] Double gloving provides a "breakthrough buffer" allowing safe removal upon incidental contact.[2] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | As a liquid irritant, standard safety glasses offer insufficient protection against micro-droplets or aerosols generated during pipetting/transfer.[1][2] |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Mandatory.[1][2] Aldehyde vapors are potent respiratory sensitizers.[2] If hood work is impossible, use a half-mask respirator with Organic Vapor (OV) cartridges.[1][2] |
| Body Defense | Lab Coat (Cotton/Poly blend) + Chemical Apron | Cotton blends minimize static discharge risks (flammability).[1][2] An apron is required for transfers >50 mL to prevent saturation of clothing.[2] |
Operational Protocol: Safe Handling & Synthesis
A. Storage & Stability
-
Atmosphere: Store under Argon or Nitrogen .[2] Oxygen promotes radical autoxidation of the aldehyde C-H bond.[2]
-
Temperature: 2–8°C .[2][9] Cold storage retards decomposition.[2]
-
Container: Amber glass with Teflon-lined caps.[1][2] Avoid metal containers which may catalyze degradation.[2]
B. Transfer Workflow (Liquid Handling)
-
Equilibration: Allow the sealed container to reach room temperature before opening to prevent water condensation (hydrolysis risk).
-
Dispensing: Use a glass syringe with a long needle for volumes <10 mL. For larger volumes, use a cannula transfer system under positive inert pressure.[2]
-
Why? Pouring creates static and exposes the liquid to air/moisture.[2]
-
-
Quenching: Residual material on glassware should be rinsed with acetone inside the hood before removal for washing.[2]
C. Reaction Monitoring
-
TLC Visualization: UV active (254 nm).
-
Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP) stain is specific for aldehydes (yields yellow/orange spot).[1][2]
Emergency Response Logic
The following decision tree dictates the immediate response to spills or exposure.
Caption: Decision logic for immediate response to exposure or containment of 3-Cyclopropyl-4-fluorobenzaldehyde.
Waste Disposal Protocol
Do not dispose of down the drain. This compound is toxic to aquatic life.[2]
-
Segregation: Collect in Halogenated Organic Waste containers.
-
Labeling: Clearly mark as "Flammable" and "Toxic".
-
Neutralization (Small Scale Only): For trace amounts in glassware, rinse with a dilute sodium bisulfite solution (oxidizes aldehyde to adduct) before solvent cleaning.[1][2]
References
-
PubChem. (n.d.).[1][2] Compound Summary: 3-Cyclopropyl-4-fluorobenzaldehyde (CAS 914672-67-6).[1][2][3][4][5] National Library of Medicine.[2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1][2] United States Department of Labor.[2] Retrieved from [Link][1][2]
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. guidechem.com [guidechem.com]
- 3. 914672-67-6|3-Cyclopropyl-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 22309 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Cyclopropyl-4-fluorobenzaldehyde | 914672-67-6 [sigmaaldrich.com]
- 6. Esters and Derivatives | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - 3-cyclopropyl-4-fluorobenzaldehyde (C10H9FO) [pubchemlite.lcsb.uni.lu]
- 8. 3-Cyclopropyl-4-fluorobenzaldehyde - CAS:914672-67-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 9. 875781-18-3|5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
